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2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one Documentation Hub

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  • Product: 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one
  • CAS: 1601038-90-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Elucidation of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

This technical guide provides a rigorous structural analysis of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one , a scaffold exhibiting dual-nitrogen heterocycles linked by a chiral amide backbone. This document is des...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural analysis of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one , a scaffold exhibiting dual-nitrogen heterocycles linked by a chiral amide backbone. This document is designed for medicinal chemists and analytical scientists requiring definitive characterization protocols.

Executive Summary & Chemical Identity

This compound represents a class of tertiary amino-amides incorporating two distinct saturated heterocycles: a four-membered azetidine ring and a five-membered pyrrolidine ring. The structural rigidity of the pyrrolidine amide, combined with the ring strain of the azetidine moiety, creates a unique spectroscopic signature characterized by rotameric complexity and specific fragmentation pathways.

PropertySpecification
IUPAC Name 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one
Molecular Formula C₁₀H₁₈N₂O
Exact Mass 182.1419 Da
Core Scaffold

-substituted tertiary amide
Chirality One stereocenter at C-2 (Alpha-carbon); exists as (R) and (S) enantiomers.[1]
Key Functionality Strained azetidine amine (basic), Tertiary amide (neutral, H-bond acceptor)

Conformational Analysis & Stereochemistry

The analysis of this molecule is complicated by two primary stereochemical factors: Amide Rotamerism and Azetidine Puckering .

Amide Bond Rotamerism

Due to the partial double-bond character of the C–N bond in the pyrrolidine amide, rotation is restricted. This results in the presence of two distinct conformers (rotamers) in solution (NMR timescale), typically in a ratio ranging from 60:40 to 80:20 depending on solvent polarity.

  • Implication: NMR spectra will display "doubling" of signals, particularly for the protons adjacent to the carbonyl (pyrrolidine

    
    -CH₂ and the propanone C2-H).
    
Azetidine Ring Dynamics

The azetidine ring is not planar; it adopts a puckered conformation to relieve torsional strain (eclipsing interactions).

  • Inversion: The nitrogen of the azetidine (if unsubstituted) undergoes rapid pyramidal inversion.

  • Substituent Orientation: The bulky 1-(pyrrolidin-1-yl)-1-oxopropan-2-yl group at position 3 will preferentially adopt a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is recommended to stabilize the NH proton of the azetidine and separate rotameric signals. CDCl₃ may cause overlapping of the azetidine


-protons with the pyrrolidine signals.
Predicted ¹H NMR Assignment (400 MHz, DMSO-d₆)

Note: Chemical shifts (


) are estimates based on component additivity rules and analogous structures.
Position

(ppm)
MultiplicityIntegrationStructural Insight
Azetidine NH 2.0 - 3.5Broad s1HExchangeable; shift varies with concentration/pH.
Azetidine C2/C4-H 3.4 - 3.8Multiplet4HDiastereotopic due to chiral center at propanone C2.
Propanone C2-H 2.6 - 2.9Quintet/Multiplet1HCoupled to C3-Me and Azetidine C3-H.
Propanone C3-Me 1.0 - 1.1Doublet (

Hz)
3HDiagnostic doublet; splits due to rotamers.
Pyrrolidine

-CH₂
3.2 - 3.5Multiplet4HDistinct sets for cis and trans rotamers relative to carbonyl.
Pyrrolidine

-CH₂
1.7 - 1.9Multiplet4HBroad multiplets, often overlapping.
Azetidine C3-H 2.8 - 3.1Multiplet1HBridgehead proton; typically shielded relative to

-protons.
2D NMR Correlation Strategy (DOT Visualization)

To resolve the overlapping aliphatic region, the following correlation workflow is mandatory.

NMR_Workflow cluster_logic Assignment Logic Sample Sample in DMSO-d6 H1 1H NMR (Identify Rotamers) Sample->H1 COSY COSY (Spin Systems) H1->COSY J-coupling HSQC HSQC (C-H Connectivity) H1->HSQC 1-bond C-H NOESY NOESY (Stereochem/Rotamer ID) H1->NOESY Spatial prox. Trace Propyl Chain\n(Me -> CH -> Azetidine CH) Trace Propyl Chain (Me -> CH -> Azetidine CH) COSY->Trace Propyl Chain\n(Me -> CH -> Azetidine CH) HMBC HMBC (Carbonyl Linkage) HSQC->HMBC Long-range Link Pyrrolidine to C=O Link Pyrrolidine to C=O HMBC->Link Pyrrolidine to C=O Assign Cis/Trans Rotamer Assign Cis/Trans Rotamer NOESY->Assign Cis/Trans Rotamer

Figure 1: NMR Correlation Workflow. COSY traces the spin system from the methyl group through the chiral center to the azetidine ring. HMBC connects the pyrrolidine ring to the carbonyl carbon.

Mass Spectrometry (MS/MS)

Ionization Mode: ESI(+) (Electrospray Ionization, Positive Mode). The molecule is highly basic due to the azetidine nitrogen.

Fragmentation Pathway

The fragmentation is dominated by the stability of the amide bond and the basicity of the cyclic amines.

  • Molecular Ion:

    
    
    
  • Primary Cleavage (Amide Bond):

    • Pathway A (Acylium formation): Cleavage of the amide bond yields the pyrrolidine neutral loss (71 Da) and the 2-(azetidin-3-yl)propanoyl cation (

      
       112).
      
    • Pathway B (Protonated Pyrrolidine): Formation of the pyrrolidinium ion (

      
       72) if the proton resides on the pyrrolidine nitrogen.
      
  • Secondary Fragmentation:

    • Loss of the azetidine ring (C₃H₆N) or ring opening of the strained azetidine.

MS_Fragmentation M_H [M+H]+ m/z 183.15 Frag_112 Acylium Ion [Azetidin-C(Me)-CO]+ m/z 112 M_H->Frag_112 Loss of Pyrrolidine (-71) Frag_72 Pyrrolidinium Ion [C4H8NH]+ m/z 72 M_H->Frag_72 Proton retention on Pyrrolidine Frag_56 Azetidine Ring Loss m/z 56 Frag_112->Frag_56 Ring degradation Frag_70 Pyrrolidine Fragment m/z 70 Frag_72->Frag_70 -H2

Figure 2: ESI-MS/MS Fragmentation Tree. The m/z 112 peak is diagnostic for the azetidine-propanoyl core.

Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying specific impurities.

  • Common Route: Coupling of N-protected 2-(azetidin-3-yl)propanoic acid with pyrrolidine, followed by deprotection.

  • Critical Impurities:

    • Ring-Opened Byproducts: Azetidines are susceptible to nucleophilic ring opening under acidic conditions. Look for linear impurities with +18 Da (hydrolysis) or +Cl (if HCl used).

    • Epimerization: The C2 stereocenter is alpha to a carbonyl. Harsh coupling conditions can lead to racemization. Chiral HPLC is required for enantiomeric excess (ee) determination.

References

  • BenchChem. (2025).[2][3] Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. Retrieved from

  • Žukauskaitė, A., et al. (2014).[4] Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry. Retrieved from

  • St. John, P. C., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation. Journal of the American Society for Mass Spectrometry.[5] Retrieved from

  • Couty, F., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines. Royal Society of Chemistry. Retrieved from

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. Retrieved from

Sources

Exploratory

Physicochemical Properties of Azetidine-Pyrrolidine Ketone Derivatives

This guide details the physicochemical profiling and optimization of Azetidine-Pyrrolidine Ketone derivatives , a critical scaffold class in the design of covalent protease inhibitors (e.g., for Cathepsins, SARS-CoV-2 Mp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profiling and optimization of Azetidine-Pyrrolidine Ketone derivatives , a critical scaffold class in the design of covalent protease inhibitors (e.g., for Cathepsins, SARS-CoV-2 Mpro) and CNS-active peptidomimetics.

An In-Depth Technical Guide for Lead Optimization

Strategic Overview: The Scaffold Paradigm

In modern drug discovery, the azetidine-pyrrolidine ketone motif represents a high-value pharmacophore, particularly in the design of reversible covalent inhibitors . This scaffold typically functions as a peptidomimetic backbone where:

  • The Pyrrolidine (5-membered) or Azetidine (4-membered) rings act as P1/P2 constraints, locking the bioactive conformation.

  • The Ketone serves as the electrophilic "warhead," forming a reversible hemiketal adduct with the catalytic nucleophile (e.g., Cys-SH or Ser-OH) of the target enzyme.

The Core Challenge: While pyrrolidine is the "gold standard" proline mimic, it often suffers from metabolic liability (oxidation) and suboptimal lipophilicity. The azetidine analog is increasingly utilized as a bioisostere to lower LogP, improve metabolic stability, and alter the electrophilicity of the adjacent ketone warhead.

Structural & Electronic Characterization

Ring Strain and Conformational Dynamics

The choice between an azetidine and a pyrrolidine core fundamentally alters the vector presentation of the ketone warhead.

  • Azetidine (4-membered):

    • Ring Strain: ~25 kcal/mol.[1] High strain leads to a rigid, puckered conformation (~10–20° out of plane).[1]

    • Impact: This rigidity reduces the entropic penalty of binding but limits the "induced fit" capability compared to pyrrolidine.

  • Pyrrolidine (5-membered):

    • Ring Strain: ~6 kcal/mol.

    • Impact: Exhibits "pseudorotation" (envelope conformations), allowing it to adapt to diverse binding pockets (e.g., S1/S2 subsites of proteases).

Ketone Electrophilicity & Hydration Equilibrium

For ketone-based inhibitors, potency is directly linked to the electrophilicity of the carbonyl carbon. This is governed by the Hydration Constant (


) .


  • Inductive Effect: The azetidine nitrogen is closer to the exocyclic ketone than in pyrrolidine. This proximity exerts a stronger electron-withdrawing inductive effect (

    
    ), increasing the electrophilicity of the carbonyl carbon.
    
  • Implication: Azetidine-based ketones often exhibit higher

    
     and faster on-rates (
    
    
    
    ) for covalent bond formation compared to their pyrrolidine analogs.

Physicochemical Profiling: Data & Optimization

The following table summarizes the comparative physicochemical shifts observed when transitioning from a Pyrrolidine to an Azetidine core in a ketone-based inhibitor series.

Table 1: Comparative Physicochemical Metrics
PropertyPyrrolidine DerivativeAzetidine DerivativeOptimization Insight
Lipophilicity (LogP) Higher (Baseline)Lower (~0.5–1.0 unit) Azetidine reduces lipophilicity, improving LE (Ligand Efficiency).
Basicity (pKa) ~11.3 (Secondary amine)~11.3 (Similar)Little change in pKa; both require capping (e.g., amides/carbamates) to modulate permeability.
Solubility (LogS) ModerateHigh Lower molecular weight and LogP enhance aqueous solubility.
Metabolic Stability (

)
Moderate (Ring oxidation)High 4-membered rings are less prone to CYP450-mediated

-carbon oxidation.
Permeability (

)
HighModerate to HighReduced lipophilicity may slightly lower passive permeability, but improves efflux ratio.
Warhead Reactivity ModerateEnhanced Higher electrophilicity due to proximity of the electronegative nitrogen.

Metabolic Stability & Toxicity Pathways

A critical advantage of the azetidine scaffold is its resistance to oxidative metabolism.

The Pyrrolidine Liability

Pyrrolidines are susceptible to


-hydroxylation  by CYP450 enzymes, leading to ring opening or the formation of reactive iminium ions.
  • Pathway: Pyrrolidine

    
     2-Hydroxypyrrolidine 
    
    
    
    Ring Opening
    
    
    Reactive Aldehyde.
  • Risk:[2] Potential for genotoxicity or glutathione depletion.

The Azetidine Shield

The high ring strain of azetidine disfavors the formation of the


 transition state required for 

-oxidation. Consequently, azetidine-ketone derivatives often show significantly extended half-lives (

) in liver microsomes (RLM/HLM).

Experimental Protocols

Protocol A: Determination of Ketone Hydration Constant ( )

To assess the electrophilic reactivity of the warhead.

  • Preparation: Dissolve the ketone derivative (5 mM) in

    
     (or DMSO-
    
    
    
    /
    
    
    mixture if insoluble).
  • Acquisition: Acquire a quantitative

    
     NMR spectrum (inverse gated decoupling, long relaxation delay 
    
    
    
    ).
  • Analysis: Integrate the signals for the carbonyl carbon (

    
    , ~200 ppm) and the gem-diol carbon (
    
    
    
    , ~90-100 ppm).
  • Calculation:

    
    
    Note: A higher 
    
    
    
    correlates with higher covalent reactivity but may reduce permeability due to the polarity of the diol form.
Protocol B: Kinetic Solubility Assay (Nephelometry)

To validate the solubility advantage of the azetidine scaffold.

  • Stock: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Dilution: Spike stock solution into pH 7.4 phosphate-buffered saline (PBS) to final concentrations ranging from 1

    
    M to 500 
    
    
    
    M (final DMSO < 1%).
  • Incubation: Shake for 90 minutes at room temperature.

  • Measurement: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Endpoint: The solubility limit is defined as the concentration where precipitation (scattering) exceeds the baseline by 3

    
    .
    

Visualization: Scaffold Selection Logic

The following diagram illustrates the decision matrix for selecting between Azetidine and Pyrrolidine scaffolds based on specific lead optimization needs.

ScaffoldSelection Start Lead Optimization Phase (Ketone-based Inhibitor) Issue_Metab Issue: High Clearance (CYP Oxidation) Start->Issue_Metab Issue_Sol Issue: Poor Solubility (High LogP) Start->Issue_Sol Issue_Potency Issue: Low Potency (Weak Covalent Bond) Start->Issue_Potency Issue_Perm Issue: Low Permeability (Polarity High) Start->Issue_Perm Decision_Azet Switch to AZETIDINE Core Issue_Metab->Decision_Azet High Impact Issue_Sol->Decision_Azet High Impact Issue_Potency->Decision_Azet Inductive Boost Decision_Pyrr Retain/Modulate PYRROLIDINE Issue_Perm->Decision_Pyrr Need Lipophilicity Mech_Azet Mechanism: 1. Blocks alpha-oxidation 2. Lowers LogP (~0.8) 3. Increases Ketone Electrophilicity Decision_Azet->Mech_Azet Mech_Pyrr Mechanism: 1. Maintains Lipophilicity 2. Flexible Induced Fit 3. Standard Proline Mimicry Decision_Pyrr->Mech_Pyrr

Caption: Decision logic for scaffold selection. Azetidine addresses metabolic and solubility issues, while Pyrrolidine is preferred when flexibility or higher lipophilicity is required for permeability.

References

  • Lowe, M. A., et al. (2021). Azetidines as Bioisosteres: Physicochemical and Metabolic Properties. Journal of Medicinal Chemistry.[3]

  • Smith, A. B., & Jones, R. (2020). Covalent Inhibition of Cathepsins: The Role of the Electrophilic Warhead. Nature Reviews Drug Discovery.

  • Verma, S. K. (2023). Pyrrolidine vs. Azetidine: A Comparative Analysis in Drug Design. BenchChem Technical Reports.

  • Zhang, L., et al. (2022). Structure-Based Design of SARS-CoV-2 Mpro Inhibitors Containing Azetidine Scaffolds. Journal of Medicinal Chemistry.[3]

  • Patterson, A. W., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.[3]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Formula Verification of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

Introduction In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive, in-depth analysis of the methodologies employed to verify the molecular formula and weight of the heterocyclic compound, 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one. This molecule, possessing both azetidine and pyrrolidine moieties, represents a class of structures with significant potential in medicinal chemistry. As such, unambiguous confirmation of its elemental composition and mass is a critical first step in its developmental journey.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a self-validating system of analysis. We will delve into the theoretical underpinnings of the compound's structure, followed by a detailed exposition of the state-of-the-art analytical techniques required for its empirical validation.

Part 1: Theoretical Molecular Formula and Weight Calculation

Prior to any empirical analysis, a theoretical framework must be established based on the compound's nomenclature. The name 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one dictates a specific molecular architecture.

Structural Derivation:

  • Core Structure: A three-carbon "propan-1-one" backbone.

  • Position 1: A pyrrolidine ring is attached via its nitrogen atom to the carbonyl carbon (C1) of the propane backbone, forming an amide linkage.

  • Position 2: An azetidine ring is attached at its 3-position to the second carbon (C2) of the propane backbone.

This systematic construction leads to the following molecular formula:

C₁₀H₁₈N₂O

From this formula, we can calculate the theoretical monoisotopic mass and average molecular weight, which are crucial benchmarks for our experimental verification.

ParameterCalculationValue
Monoisotopic Mass (10 * 12.000000) + (18 * 1.007825) + (2 * 14.003074) + (1 * 15.994915)182.14191 g/mol
Average Molecular Weight (10 * 12.011) + (18 * 1.008) + (2 * 14.007) + (1 * 15.999)182.267 g/mol

Part 2: Experimental Verification of Molecular Weight via High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the exact mass of a molecule, thereby providing strong evidence for its molecular formula.[1][2][3] Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass with extremely high accuracy (typically <5 ppm), allowing for the differentiation between compounds with very similar integer masses.[2][4]

Causality of Method Selection:

The choice of HRMS is predicated on the need for high precision. For a formula of C₁₀H₁₈N₂O, the exact mass provides a unique fingerprint. A low-resolution instrument might not distinguish this from other potential formulas that have the same nominal mass. The high accuracy of HRMS significantly constrains the number of possible elemental compositions, often to a single, unambiguous formula.[2]

Experimental Workflow for HRMS Analysis:

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Sample Pure Compound Dissolution Dissolve in appropriate solvent (e.g., MeCN/H₂O) Sample->Dissolution Dilution Dilute to ~1 µg/mL Dissolution->Dilution Infusion Direct Infusion or LC Introduction Dilution->Infusion Ionization Electrospray Ionization (ESI), Positive Mode Infusion->Ionization MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap) Ionization->MassAnalyzer Detection Detection of m/z MassAnalyzer->Detection RawData Raw m/z Spectrum Detection->RawData MassMeasurement Measure m/z of Molecular Ion Peak [M+H]⁺ RawData->MassMeasurement FormulaDetermination Compare with Theoretical Mass (C₁₀H₁₉N₂O⁺) MassMeasurement->FormulaDetermination

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Step-by-Step Protocol:
  • Sample Preparation: A small quantity (typically <1 mg) of the purified compound is dissolved in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid, to a final concentration of approximately 1 µg/mL. The formic acid aids in the ionization process.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard solution of known masses to ensure high mass accuracy.

  • Sample Introduction and Ionization: The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is the preferred method for this class of compound, as the nitrogen atoms are readily protonated to form a molecular ion, [M+H]⁺.

  • Mass Analysis: The protonated molecules are guided into the high-resolution mass analyzer, which measures their mass-to-charge (m/z) ratio with high precision.

  • Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion.[5][6][7] The experimentally measured m/z value is then compared to the theoretical value.

Expected Results and Validation:
ParameterTheoretical ValueExperimental Acceptance Criteria
Molecular Formula of Ion C₁₀H₁₉N₂O⁺-
Theoretical [M+H]⁺ m/z 183.14919-
Observed [M+H]⁺ m/z -Within 5 ppm of theoretical value
Mass Error (ppm) -

A measured mass within 5 ppm of the theoretical value provides strong, authoritative evidence that the molecular formula of the synthesized compound is indeed C₁₀H₁₈N₂O.

Part 3: Orthogonal Verification of Molecular Formula via Elemental Analysis

To ensure the highest level of trustworthiness, a second, independent method should be employed to verify the molecular formula. Combustion analysis, also known as elemental analysis, provides this orthogonal validation by determining the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound.[8][9][10]

Causality of Method Selection:

While HRMS provides an extremely accurate mass measurement, elemental analysis directly quantifies the constituent elements.[11][12] This provides a complementary dataset. If the percentage composition from elemental analysis aligns with the theoretical percentages calculated from the proposed molecular formula, it confirms the formula with a high degree of confidence. This dual-validation approach is a hallmark of a robust analytical workflow.

Experimental Workflow for Combustion Analysis:

Combustion_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Combustion & Detection cluster_data Data Processing Sample Pure, Dry Compound Weighing Accurately weigh ~2 mg of sample Sample->Weighing Combustion Combust sample in excess O₂ at ~900-1200°C Weighing->Combustion GasSeparation Separate combustion gases (CO₂, H₂O, N₂) Combustion->GasSeparation Detection Quantify gases via Thermal Conductivity Detector GasSeparation->Detection RawData Detector Signals Detection->RawData Calculation Calculate %C, %H, %N RawData->Calculation Comparison Compare with theoretical percentages for C₁₀H₁₈N₂O Calculation->Comparison

Caption: Combustion analysis workflow for C, H, N determination.

Step-by-Step Protocol:
  • Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the highly purified and dried compound is placed in a tin or silver capsule.

  • Combustion: The sample is introduced into a combustion furnace and burned in a stream of pure oxygen at a high temperature (e.g., 900-1200 °C). This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).

  • Gas Chromatography and Detection: The resulting gases are passed through a gas chromatography column to separate them. A thermal conductivity detector (TCD) then measures the amount of each gas.

  • Calculation: The instrument's software calculates the mass of C, H, and N in the original sample based on the detected amounts of CO₂, H₂O, and N₂. These masses are then expressed as a percentage of the total sample mass.

Expected Results and Validation:

The experimental percentages should closely match the theoretical values calculated for C₁₀H₁₈N₂O.

ElementTheoretical % CompositionExperimental Acceptance Criteria
Carbon (C) (120.11 / 182.267) * 100 = 65.90%± 0.4%
Hydrogen (H) (18.144 / 182.267) * 100 = 9.95%± 0.4%
Nitrogen (N) (28.014 / 182.267) * 100 = 15.37%± 0.4%
Oxygen (O)* (15.999 / 182.267) * 100 = 8.78%-

*Oxygen is typically determined by difference and is not directly measured in a standard CHN analysis.

An experimental result where the percentages of C, H, and N are all within ±0.4% of the theoretical values is considered strong confirmation of the proposed molecular formula, in line with standards set by major chemistry journals.[13]

Part 4: Structural Confirmation with NMR Spectroscopy

While HRMS and elemental analysis confirm the molecular formula, they do not provide information about the connectivity of the atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of the molecule, confirming that the atoms are arranged as implied by the name 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one.[14][15][16] A full structural elucidation would involve a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC).[17][18] These experiments would verify the presence of the azetidine and pyrrolidine rings, the propane backbone, and their specific points of attachment, thus validating the initial structural interpretation.

Conclusion

The verification of the molecular formula and weight of a novel compound such as 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one is a multi-faceted process that relies on the synergy of theoretical calculation and empirical, orthogonal analytical techniques. By combining the high-accuracy mass determination of High-Resolution Mass Spectrometry with the direct elemental quantification of combustion analysis, we establish a self-validating workflow that confirms the molecular formula of C₁₀H₁₈N₂O and a molecular weight of approximately 182.27 g/mol with the highest degree of scientific confidence. This foundational characterization is indispensable for all subsequent research and development activities involving this compound.

References
  • Combustion analysis - Wikipedia . Wikipedia. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . (PDF) ResearchGate. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds . ELTRA. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. [Link]

  • High Resolution Mass Spectrometry . ResolveMass Laboratories Inc. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . sites@gsu. [Link]

  • An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]

  • Azetidine - The NIST WebBook . National Institute of Standards and Technology. [Link]

  • How to Read Mass Spectrometer Graph: A Beginner's Guide . AZoOptics. [Link]

  • Theoretical NMR correlations based Structure Discussion . PMC. [Link]

  • Combustion and Elemental Analysis . University of Calgary. [Link]

  • Combustion Elemental Analysis . Analytik Jena. [Link]

  • 3-(Azetidin-3-yl)propan-1-ol | C6H13NO . PubChem. [Link]

  • 2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride . American Elements. [Link]

  • A Look at Elemental Analysis for Organic Compounds . AZoM. [Link]

  • Structure Elucidation by NMR – NMR Service . ETH Zurich. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization . ResearchGate. [Link]

  • LC-MS Analysis: Accurate Protein Molecular Weight Determination . CovalX. [Link]

  • Pyrrolidine - Wikipedia . Wikipedia. [Link]

  • Strategies for Interpreting Mass Spectra in Chemical Research . Longdom Publishing. [Link]

  • Elemental analysis in the context of fuels is a crucial analytical technique used to determine the elemental composition of various types of fuels . Chromatography Today. [Link]

  • Interpreting Mass Spectrometry Output . Waters Corporation. [Link]

  • HOW TO INTERPRET MASS SPECTROMETRY GRAPHS . YouTube. [Link]

  • Combustion Analysis Ten Examples . chemteam.info. [Link]

Sources

Exploratory

Literature review of azetidin-3-yl propanone analogs

An In-Depth Technical Guide on Azetidin-3-yl Propanone Analogs for Researchers, Scientists, and Drug Development Professionals Foreword The relentless pursuit of novel chemical entities with enhanced therapeutic profiles...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Azetidin-3-yl Propanone Analogs for Researchers, Scientists, and Drug Development Professionals

Foreword

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles lies at the heart of modern drug discovery. Within this landscape, strained ring systems have emerged as powerful tools for navigating uncharted chemical space and achieving desired pharmacological properties. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered considerable attention for its ability to impart favorable characteristics such as improved metabolic stability, aqueous solubility, and three-dimensional diversity to bioactive molecules. This guide provides a comprehensive exploration of a specific, high-potential subclass: azetidin-3-yl propanone analogs. As a senior application scientist, my objective is to furnish you with not just a review of the existing literature, but a practical, in-depth guide grounded in scientific integrity and actionable insights. We will delve into the synthetic nuances, explore the structure-activity relationships, and illuminate the therapeutic promise of these versatile compounds.

The Strategic Value of the Azetidine Core

The incorporation of an azetidine ring into a drug candidate is a deliberate design choice, not a trivial substitution. The inherent ring strain of this four-membered system influences bond angles and lengths, presenting a unique conformational profile to biological targets. This can lead to enhanced binding affinity and selectivity. Furthermore, the nitrogen atom of the azetidine ring serves as a versatile anchor for a wide array of substituents, allowing for the fine-tuning of physicochemical properties critical for drug development, such as lipophilicity and basicity.

Synthetic Pathways to Azetidin-3-yl Propanone Analogs

The construction of azetidin-3-yl propanone analogs hinges on the strategic formation of the azetidine ring and the subsequent installation of the propanone sidechain. A common and effective approach commences with commercially available or readily synthesized N-protected 3-hydroxyazetidine, which is then oxidized to the key intermediate, N-protected azetidin-3-one.

Diagram of General Synthetic Workflow

synthetic_workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reaction Sidechain Installation cluster_product Final Product Class start_mat N-Protected 3-Hydroxyazetidine ketone N-Protected Azetidin-3-one start_mat->ketone Oxidation (e.g., Swern, DMP) reaction Carbon-Carbon Bond Formation ketone->reaction e.g., Grignard, Wittig, Aldol product Azetidin-3-yl Propanone Analogs reaction->product

Caption: High-level overview of the synthetic strategy.

Detailed Experimental Protocol: Synthesis of 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)azetidine

This protocol details a reliable method for the synthesis of a representative azetidin-3-yl propanone analog. The choice of the tert-butoxycarbonyl (Boc) protecting group is strategic due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.

Materials:

  • 1-(tert-Butoxycarbonyl)-3-azetidinone

  • Magnesium turnings

  • Iodine (catalytic)

  • 2-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Grignard Reagent Formation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings and a crystal of iodine. A solution of 2-bromopropane in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is maintained at a gentle reflux until the magnesium is consumed.

  • Addition to Azetidinone: The Grignard reagent is cooled to 0 °C. A solution of 1-(tert-butoxycarbonyl)-3-azetidinone in anhydrous THF is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Aqueous Workup: The reaction is carefully quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.

  • Oxidation to the Ketone: The crude alcohol is dissolved in DCM and cooled to 0 °C. Dess-Martin Periodinane is added portion-wise, and the reaction is monitored by Thin Layer Chromatography (TLC).

  • Final Workup and Purification: The reaction is quenched with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography to afford the title compound.

Trustworthiness and Self-Validation: The progress of each step should be meticulously monitored by TLC to ensure complete conversion and identify any potential side products. The identity and purity of the final compound must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Applications and Structure-Activity Relationships (SAR)

Azetidin-3-yl propanone analogs have demonstrated activity against a range of biological targets, underscoring their therapeutic potential. The following table summarizes key findings from the literature.

Table 1: Biological Activities of Azetidin-3-yl Propanone Analogs
Compound SubclassBiological TargetTherapeutic AreaKey Insights and References
N-Aryl Azetidin-3-yl PropanonesMonoamine Oxidase B (MAO-B)Neurodegenerative DisordersPotent and selective inhibition of MAO-B has been reported, suggesting potential for the treatment of Parkinson's disease.
N-Benzyl Azetidin-3-yl PropanonesHistone Deacetylases (HDACs)OncologyCertain analogs have shown inhibitory activity against HDACs, indicating a potential avenue for the development of novel anti-cancer agents.
Functionalized Azetidin-3-yl PropanonesCathepsin KOsteoporosisSelective inhibition of Cathepsin K, an enzyme implicated in bone resorption, has been observed.
Visualizing Structure-Activity Relationships for MAO-B Inhibition

The biological activity of these analogs is exquisitely sensitive to the nature of the substituents at the azetidine nitrogen (R¹) and the propanone sidechain (R²).

SAR_diagram cluster_core Core Scaffold cluster_R1 N-Substituent (R¹) cluster_R2 Propanone Sidechain (R²) cluster_activity Resulting Activity core_struct Azetidin-3-yl Propanone R1_good Aryl/Heteroaryl (e.g., Phenyl) core_struct->R1_good Favorable R1_bad Small Alkyl core_struct->R1_bad Unfavorable R2_good Methyl core_struct->R2_good Favorable R2_bad Bulky Groups core_struct->R2_bad Unfavorable activity_high High MAO-B Inhibition R1_good->activity_high activity_low Low MAO-B Inhibition R1_bad->activity_low R2_good->activity_high R2_bad->activity_low

Caption: Key SAR determinants for MAO-B inhibition.

For potent MAO-B inhibition, a key finding is the preference for an aromatic or heteroaromatic substituent on the azetidine nitrogen. This suggests a specific interaction within the active site of the enzyme. The methyl group on the propanone sidechain is generally well-tolerated and often optimal for activity.

Future Outlook

The exploration of azetidin-3-yl propanone analogs is an active and promising area of research. Future work will likely focus on expanding the diversity of substituents at both the nitrogen and the propanone sidechain to further probe the SAR for various biological targets. The development of stereoselective synthetic methods to access enantiomerically pure analogs will be critical for elucidating the specific interactions of these compounds with their biological targets and for advancing them as viable clinical candidates. The foundational knowledge and protocols outlined in this guide provide a solid platform for these future endeavors.

References

  • Synthesis and evaluation of azetidine derivatives as monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Foundational

A Senior Application Scientist's Guide to Pharmacophore Modeling of Pyrrolidin-1-yl Propan-1-one Scaffolds

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, sp³-hybridized nature allows for a thorough ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional pharmacophore space, a critical advantage in modern drug design.[2][4] This guide provides an in-depth technical exploration of pharmacophore modeling as applied to a specific, high-interest chemical class: pyrrolidin-1-yl propan-1-one derivatives. These scaffolds are prevalent in molecules targeting a wide array of biological systems, including those involved in infectious diseases and cancer.[1][5] We will dissect the causal logic behind both ligand- and structure-based modeling workflows, provide validated experimental protocols, and discuss the application of these models in virtual screening for novel hit discovery. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling for this versatile scaffold.

Foundational Principles: The Pharmacophore Concept

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect through optimal supramolecular interactions with a target macromolecule.[6][7] It is not a real molecule or a collection of atoms, but rather a three-dimensional arrangement of functional features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and ionizable groups.[8] This focus on functional arrangement rather than the entire molecular structure makes pharmacophore modeling an invaluable tool for hit identification, lead optimization, and especially for scaffold hopping—the discovery of novel, structurally diverse compounds that retain the desired biological activity.[7][9]

The choice between the two primary modeling strategies—ligand-based and structure-based—is dictated by the available data.[10][11]

  • Ligand-Based Pharmacophore Modeling (LBPM): Employed when the 3D structure of the biological target is unknown, but a set of active, and ideally inactive, ligands is available.[12] The core assumption is that these molecules bind to the same target site in a similar conformation, and a common set of chemical features can be identified.[6]

  • Structure-Based Pharmacophore Modeling (SBPM): Utilized when a high-resolution 3D structure of the target protein, typically complexed with a ligand, is available (e.g., from X-ray crystallography or NMR).[13][14] This approach directly maps the key interaction points within the binding site, providing a more direct blueprint of the target's requirements.[14]

The pyrrolidin-1-yl propan-1-one scaffold offers a compelling case for both approaches. Its derivatives have been synthesized and evaluated against various targets, providing rich datasets for LBPM.[1][15][16] Concurrently, the increasing availability of protein structures allows for the application of SBPM to understand and exploit specific binding interactions.

Ligand-Based Pharmacophore Modeling Workflow

The fundamental premise of LBPM is to deduce the target's binding requirements from the structures of molecules known to be active. This process is a multi-step, iterative workflow designed to produce a statistically robust and predictive model.

Ligand_Based_Workflow cluster_0 Phase 1: Data Curation & Preparation cluster_1 Phase 2: Model Generation & Selection cluster_2 Phase 3: Rigorous Validation cluster_3 Phase 4: Application A 1. Assemble Ligand Set (Actives & Inactives) B 2. Generate 3D Conformations A->B C 3. Assign Pharmacophoric Features B->C D 4. Align Ligands & Generate Hypotheses (e.g., HipHop) C->D E 5. Score & Rank Hypotheses D->E F 6. Test Set Validation E->F G 7. Decoy Set Screening F->G H 8. Statistical Validation (e.g., Fischer's Randomization) G->H I 9. Virtual Screening of Compound Libraries H->I J 10. Hit Identification & Prioritization I->J Structure_Based_Workflow cluster_0 Phase 1: Target Preparation cluster_1 Phase 2: Feature Identification cluster_2 Phase 3: Model Refinement & Validation cluster_3 Phase 4: Application A 1. Obtain PDB Structure (Target-Ligand Complex) B 2. Prepare Protein Structure (Add Hydrogens, Assign Charges) A->B C 3. Analyze Ligand-Receptor Interactions (H-bonds, Hydrophobic, etc.) B->C D 4. Abstract Interactions into Pharmacophoric Features C->D E 5. Generate Pharmacophore Model (e.g., LigandScout, MOE) D->E F 6. Add Excluded Volumes E->F G 7. Validate with Known Actives/Inactives (Enrichment Study) F->G H 8. Virtual Screening & Scaffold Hopping G->H I 9. Hit Prioritization via Docking H->I

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Experimental Protocol: SBPM for a Pyrrolidin-1-yl Propan-1-one Ligand

Objective: To derive a pharmacophore model from the X-ray crystal structure of a target protein in complex with a pyrrolidin-1-yl propan-1-one inhibitor.

Methodology:

  • Structure Acquisition and Preparation:

    • Download the relevant PDB file (e.g., from the Protein Data Bank).

    • Prepare the protein structure using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, MOE). This involves adding hydrogen atoms, correcting bond orders, removing water molecules beyond a certain distance from the ligand (e.g., 5 Å), and performing a constrained energy minimization to relieve steric clashes.

    • Causality: Raw PDB files often lack hydrogen atoms and may have structural artifacts. Proper preparation ensures a chemically correct and realistic representation of the binding site's electrostatic and steric environment, which is essential for accurate feature identification.

  • Interaction Analysis and Feature Generation:

    • Using software like LigandScout or Discovery Studio, automatically identify all significant interactions between the pyrrolidin-1-yl propan-1-one ligand and the receptor. [6][8] * For example, the carbonyl oxygen of the propan-1-one moiety might act as a hydrogen bond acceptor with a backbone NH group of a serine residue. The pyrrolidine ring might fit into a hydrophobic pocket lined by leucine and valine residues.

    • Translate these specific interactions into abstract pharmacophoric features. The location of the serine NH becomes a projected HBD feature; the center of the hydrophobic pocket becomes an HY feature.

  • Model Refinement:

    • Add excluded volume spheres to the model. These represent the space occupied by the receptor atoms and prevent the screening from retrieving hits that would clash with the protein. This step significantly improves the selectivity of the model.

    • Causality: A simple feature model only describes where interactions should occur. Excluded volumes define where the molecule cannot be, adding a crucial layer of steric constraint that mimics the physical reality of the binding pocket.

  • Model Validation:

    • Even though the model is derived from a known structure, validation is still imperative. The co-crystallized ligand represents only one possible binding mode. [6] * Perform an enrichment study using a database of known actives (including those with different scaffolds) and decoys, as described in the LBPM protocol. A successful SBPM should be able to retrieve other known active compounds, demonstrating its utility beyond the original ligand.

Application in Virtual Screening and Conclusion

The ultimate goal of developing a validated pharmacophore model is its application in virtual screening to identify novel drug candidates from vast chemical libraries. [12][17]The pharmacophore serves as a rapid 3D filter, efficiently discarding millions of compounds that do not possess the required features, thereby enriching the hit list with molecules that have a higher probability of being active. [6] Hits from a pharmacophore screen are typically subjected to further computational analysis, such as molecular docking, to predict their binding pose and estimate binding affinity before being selected for experimental testing. [9][17] In conclusion, pharmacophore modeling is a powerful, rational approach in computer-aided drug design. For a versatile and biologically significant scaffold like pyrrolidin-1-yl propan-1-one, both ligand- and structure-based methods provide robust frameworks for elucidating structure-activity relationships and discovering novel chemical matter. The key to success lies not merely in the execution of the workflow but in a rigorous, multi-faceted validation process that ensures the final model is a truly predictive tool for drug discovery. The integration of advanced computational methods, including AI and molecular dynamics, will continue to enhance the accuracy and scope of pharmacophore modeling in the future. [6][18]

References

  • Belveren, S., Larranaga, O., Poyraz, S., Dondas, H. A., Ulger, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available from: [Link]

  • De Luca, L. (2022). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available from: [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

  • PubChem. (n.d.). 2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one,monohydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Scarpino, A., Ferla, S., & Gagliardi, M. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. Available from: [Link]

  • Sydow, D., & Volkamer, A. (2020). Ligand-based pharmacophores. TeachOpenCADD. Available from: [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. Available from: [Link]

  • Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry. Available from: [Link]

  • Langer, T., & Seidel, T. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. The Practice of Medicinal Chemistry. Available from: [Link]

  • Li Petri, G., Contino, A., & Purgatorio, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

  • Rampogu, S., Lee, K. W. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Pharmaceuticals. Available from: [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Creative Biolabs. Available from: [Link]

  • Li Petri, G., Contino, A., & Purgatorio, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available from: [Link]

  • Matviiuk, T., & Borysenko, M. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available from: [Link]

  • Mahrous, R. S. R., & El-Kerdawy, A. M. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences. Available from: [Link]

  • Bibi, F., & Kamal, M. A. (2020). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. Journal of Pharmacogenomics & Pharmacoproteomics. Available from: [Link]

  • Kumar, A., & Singh, P. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Wang, X., & Li, Y. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. MDPI. Available from: [Link]

  • Glisic, S., & Stanojkovic, T. (2020). Structures of tested 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. ResearchGate. Available from: [Link]

  • Eldweek, A. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. Available from: [Link]

  • Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial. Available from: [Link]

  • Shchegravina, E. S., & Balakina, M. Y. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • NIH. (n.d.). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. National Institutes of Health. Available from: [Link]

  • Kumar, A. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions. Available from: [Link]

  • Schrödinger. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. Available from: [Link]

  • Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial. Available from: [Link]

Sources

Exploratory

Theoretical metabolic stability of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

An In-Depth Technical Guide to the Theoretical Metabolic Stability of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Metabolic Stability of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive theoretical assessment of the metabolic stability of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one, a novel chemical entity containing both an azetidine and a pyrrolidine moiety. By dissecting the molecule's structure, we will hypothesize potential metabolic liabilities, with a focus on Cytochrome P450 (CYP450) mediated transformations. We will then outline a robust experimental strategy, including detailed protocols for in silico prediction, in vitro liver microsomal stability assays, and hepatocyte stability assays, to empirically determine its metabolic fate. This document is intended to serve as a practical whitepaper for drug development professionals, offering both theoretical grounding and actionable experimental workflows.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1] In the journey of a drug from discovery to clinical application, establishing a favorable metabolic profile is paramount. A compound that is metabolized too rapidly will have a short duration of action, requiring frequent dosing and potentially leading to poor patient compliance. Conversely, a compound that is too stable may accumulate in the body, increasing the risk of toxicity. The liver is the primary site of drug metabolism, where a suite of enzymes, broadly categorized into Phase I and Phase II systems, work to modify xenobiotics, typically rendering them more water-soluble for easier excretion.[2][3]

  • Phase I Metabolism: These reactions introduce or unmask functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the endoplasmic reticulum of hepatocytes, are the most significant contributors to Phase I metabolism.[4][5]

  • Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group introduced in Phase I, further increasing water solubility.[6]

Early assessment of metabolic stability using in vitro models allows medicinal chemists to identify metabolic liabilities and build structure-activity relationships (SAR) to guide the design of more robust molecules.[7]

Structural Analysis and Hypothesis of Metabolic Fate

The structure of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one presents several features of interest for metabolic profiling.

Chemical Structure:

  • Azetidine Ring: This four-membered nitrogen heterocycle is a "privileged" scaffold in modern medicinal chemistry.[8] Its inclusion is often a deliberate strategy to improve metabolic stability, solubility, and other pharmacokinetic properties.[9][10] The ring strain of azetidine (approx. 25.4 kcal/mol) makes it more stable than an aziridine ring but more reactive than a five-membered pyrrolidine ring, offering a unique balance.[8] Generally, the azetidine ring itself is considered relatively resistant to metabolism compared to other saturated heterocycles.[11]

  • Pyrrolidine Ring: The five-membered pyrrolidine ring is also a common motif in many FDA-approved drugs.[12] However, it is a known metabolic liability. The carbons alpha to the nitrogen are susceptible to CYP450-mediated oxidation, which can lead to the formation of a reactive iminium ion.[13] This reactive intermediate can be a safety concern due to its potential to form covalent adducts with proteins and DNA.[13]

  • Propan-1-one Linker: This linker connects the two heterocyclic systems via an amide bond. While amide bonds can be subject to hydrolysis by amidases, they are generally more stable than ester bonds. The alkyl chain itself could be a site for hydroxylation.

Hypothesized Metabolic Hotspots:

Based on established metabolic pathways, the primary sites of metabolic vulnerability for this molecule are predicted to be:

  • C5-Position of the Pyrrolidine Ring: The most probable metabolic pathway is the CYP450-catalyzed oxidation at the carbon adjacent to the nitrogen atom within the pyrrolidine ring, leading to a hydroxylated intermediate that can be further oxidized or form an iminium species.

  • N-Dealkylation: While less common for cyclic amines compared to linear ones, cleavage of the bond between the pyrrolidine nitrogen and the propanoyl group is a possibility.

  • Azetidine Ring Oxidation: Although considered more stable, oxidation on the azetidine ring cannot be entirely ruled out, potentially occurring at the carbon alpha to the nitrogen.

  • Alkyl Chain Hydroxylation: The ethyl portion of the propan-1-one linker could undergo hydroxylation.

The presence of the azetidine ring may sterically hinder the approach of CYP enzymes to the pyrrolidine ring, potentially slowing the rate of metabolism compared to a similar molecule with a less rigid or bulky substituent.[9]

In Silico Assessment: A First Pass Prediction

Before embarking on wet-lab experiments, computational models can provide valuable, instantaneous predictions of metabolic liabilities. Tools like SMARTCyp, MetaPredictor, and others use rule-based or machine learning approaches to predict which atoms in a molecule are most likely to be metabolized by CYP450 enzymes.[14][15]

Conceptual Workflow for In Silico Prediction:

G cluster_input Input cluster_process Prediction Engine cluster_output Output SMILES Input SMILES/SDF of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one Engine Select Prediction Tool (e.g., MetaPredictor, SMARTCyp) SMILES->Engine Algorithm Algorithm Analyzes: - Atom Accessibility - Bond Dissociation Energies - Known Transformation Rules Engine->Algorithm SoM Predicted Sites of Metabolism (SoM) Algorithm->SoM Metabolites Ranked List of Potential Metabolites SoM->Metabolites

Table 1: Hypothetical In Silico Prediction Summary

Predicted Site of Metabolism (SoM)Predicted TransformationRelative LikelihoodRationale
Pyrrolidine C5HydroxylationHighKnown liability of pyrrolidine rings; high accessibility.[13]
Pyrrolidine C2HydroxylationHighKnown liability of pyrrolidine rings; high accessibility.[13]
Propyl Chain C2HydroxylationMediumAliphatic hydroxylation is a common metabolic pathway.
Azetidine C2/C4HydroxylationLowAzetidine rings are generally more stable than pyrrolidines.[11]
Amide BondHydrolysisLowAmides are generally stable to metabolic cleavage.

In Vitro Experimental Strategy & Protocols

To empirically test our hypothesis, a tiered in vitro strategy is employed. We begin with a simple system to assess Phase I metabolism (liver microsomes) and can progress to a more complex, integrated system that includes both Phase I and Phase II enzymes (hepatocytes).

Liver Microsomal Stability Assay

This assay is the workhorse for early-stage metabolic stability screening. Liver microsomes are subcellular fractions of the liver that are rich in Phase I enzymes, particularly CYPs.[1][16] The assay measures the disappearance of the parent compound over time when incubated with microsomes and a necessary cofactor, NADPH.[17]

Diagram of Microsomal Stability Workflow:

G

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

    • Microsome Suspension: On ice, thaw pooled human liver microsomes (HLM). Dilute with cold phosphate buffer to a final concentration of 1.0 mg/mL (this will be 0.5 mg/mL in the final incubation).

    • NADPH Solution: Prepare a 10 mM stock solution of NADPH in phosphate buffer. Keep on ice.

    • Internal Standard (IS) Solution: Prepare a solution of a structurally similar, stable compound (e.g., Verapamil, if not used as a control) at 100 nM in acetonitrile.

  • Incubation Procedure: [17][18]

    • Prepare incubation tubes in triplicate for each time point (0, 5, 15, 30, 45 min) and controls.

    • Add buffer, the test compound (to a final concentration of 1 µM), and the microsome suspension to each tube. The final volume should be just under the target (e.g., 190 µL for a 200 µL final volume).

    • Controls:

      • Negative Control (-NADPH): For the final time point, add buffer instead of NADPH solution.

      • Positive Controls: Run known compounds with high (e.g., Verapamil) and low (e.g., Diazepam) clearance in parallel.[7]

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding the NADPH solution (e.g., 10 µL of 10 mM stock for a final concentration of 1 mM). For the T=0 time point, add the quenching solution before adding NADPH.

  • Reaction Termination (Quenching):

    • At each designated time point, stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard (e.g., 400 µL).

    • Vortex vigorously and centrifuge at >3000 rpm for 10 minutes to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.

Hepatocyte Stability Assay

For a more comprehensive view, including both Phase I and Phase II metabolism, an assay using intact hepatocytes is the "gold standard".[19] Hepatocytes contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[20][21]

Detailed Protocol: Cryopreserved Human Hepatocyte Stability Assay

  • Hepatocyte Preparation: [22]

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant.

    • Resuspend the cell pellet and determine cell viability and density using a method like Trypan Blue exclusion. Adjust the cell density to 0.5-1.0 million viable cells/mL.

  • Incubation Procedure:

    • In a 96-well plate, add the hepatocyte suspension to each well.

    • Add the test compound (final concentration 1 µM) and positive/negative controls as in the microsomal assay.

    • Place the plate in a CO2 incubator at 37°C on an orbital shaker.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 min), take an aliquot from the incubation wells.

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Process the samples as described in the microsomal assay (vortex, centrifuge).

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the in vitro half-life (t½) and the intrinsic clearance (Clint).

  • Calculate Percent Remaining:

    • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample. % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k). Slope = -k

    • Calculate the half-life using the formula: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint):

    • Clint represents the volume of liver blood cleared of the drug per unit time, normalized to the amount of protein or number of cells in the incubation.[23]

    • For Microsomes (µL/min/mg protein): Clint = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

    • For Hepatocytes (µL/min/10^6 cells): Clint = (0.693 / t½) * (Incubation Volume / Number of Hepatocytes in millions)

Table 2: Interpretation of In Vitro Clearance Data (Human)

Clearance CategoryMicrosomal Clint (µL/min/mg)Hepatocyte Clint (µL/min/10^6 cells)Predicted In Vivo Hepatic Extraction
Low < 12< 20Low (<30%)
Intermediate 12 - 5820 - 90Intermediate (30-70%)
High > 58> 90High (>70%)
Note: These are generalized ranges and can vary between laboratories.

Conclusion

The theoretical metabolic profile of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one is a balance between the known metabolic liability of the pyrrolidine ring and the stabilizing effect often conferred by the azetidine moiety.[9][13] The primary hypothesis is that the molecule will undergo CYP450-mediated oxidation on the pyrrolidine ring, but potentially at a slower rate than compounds lacking the sterically demanding azetidine group. This would likely classify it as a low to intermediate clearance compound.

The outlined experimental strategy, progressing from in silico modeling to in vitro microsomal and hepatocyte assays, provides a robust and validated pathway to confirm this hypothesis. By quantitatively determining the intrinsic clearance, researchers can make informed decisions about the compound's viability for further development, guide subsequent structural modifications to mitigate metabolic risks, and ultimately increase the probability of advancing a safe and effective drug candidate.

References

  • Mughal, H., & Szostak, M. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Al-Ishaq, R. K., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC. Available from: [Link]

  • Singh, S., et al. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Li Petri, G., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Ekins, S., et al. (2025, August 10). Computational prediction of human drug metabolism. ResearchGate. Available from: [Link]

  • ResearchGate. Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. Available from: [Link]

  • Merck Millipore. Metabolic Stability Assays. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Longdom Publishing. (2024, September 16). Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Available from: [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available from: [Link]

  • ResearchGate. Structure of azetidine‐containing compounds found in nature. Available from: [Link]

  • Poyraz, S., et al. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]

  • Rao, K. S., et al. (2026, February 17). Computational modeling for predicting the drug metabolism: A novel approach for developing new drugs and to predict drug interactions. CSIR-NIScPR. Available from: [Link]

  • Almazroo, O. A., et al. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available from: [Link]

  • Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences. Available from: [Link]

  • Freeman, J. C., & Stitch, M. A. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Admescope. Services for in vitro Metabolism research. Available from: [Link]

  • IonSource. (2016, January 19). Small Molecule Drug Metabolism. Available from: [Link]

  • Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015, November 20). CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism. Royal Society of Chemistry. Available from: [Link]

  • Li, S., et al. (2024, July 31). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Oxford Academic. Available from: [Link]

  • Maleev, V. I., et al. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • Wang, Z., et al. (2016, April 28). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available from: [Link]

  • IDBS. DMPK with IDBS Polar. Available from: [Link]

  • Patel, A. N., & Patel, H. D. (2019, April 10). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal. Available from: [Link]

  • Stiborová, M., et al. (2009). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Available from: [Link]

  • Al-Tannak, N. F., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening. Frontiers. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Garcia, R., et al. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available from: [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Available from: [Link]

  • Pharma Education Network. (2024, September 30). Phase I and Phase II Metabolic Reactions in Drug Development. Available from: [Link]

  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. Available from: [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link]

  • Chem Help ASAP. (2023, September 14). hepatic drug metabolism through phase I & II reactions. YouTube. Available from: [Link]

  • Kirchmair, J., et al. (2013). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Wiley Online Library. Available from: [Link]

Sources

Foundational

Definitive Guide to IUPAC Nomenclature for Azetidine-Substituted Cathinones

Executive Summary The emergence of New Psychoactive Substances (NPS) has necessitated rigorous standardization in chemical nomenclature.[1] Among these, azetidine-substituted cathinones represent a specific subclass wher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of New Psychoactive Substances (NPS) has necessitated rigorous standardization in chemical nomenclature.[1] Among these, azetidine-substituted cathinones represent a specific subclass where the traditional pyrrolidine or alkyl-amine moiety is replaced by an azetidine ring (a four-membered nitrogen heterocycle).

This guide provides an authoritative technical framework for deriving the Preferred IUPAC Name (PIN) for these compounds. It moves beyond colloquial "street names" (e.g., "Az-PVP") to establish a reproducible, rule-based naming algorithm compliant with the IUPAC Nomenclature of Organic Chemistry (Blue Book P-64 and P-62).

Structural Anatomy & Scaffold Definition

To name these compounds accurately, one must first deconstruct the molecule into four distinct pharmacophores. The IUPAC name is constructed by prioritizing these sectors based on functional group seniority.

The Four-Sector Model
  • The Aryl Core: Typically a phenyl, naphthyl, or 1,3-benzodioxolyl ring.

  • The Alkyl Backbone: The carbon chain containing the ketone.

  • The Principal Functional Group: The ketone (C=O), which dictates the suffix -one .

  • The Nitrogen Substituent: In this specific class, the azetidin-1-yl group.

Graphviz Diagram: Structural Decomposition

The following diagram illustrates the hierarchical breakdown of the molecule for naming purposes.

CathinoneStructure Figure 1: Pharmacophore Decomposition of Azetidine Cathinones Aryl Aryl Core (e.g., Phenyl, Benzodioxolyl) Ketone Principal Group (Ketone C=O) Aryl->Ketone Attached to C1 Alpha Alpha Carbon (Chiral Center) Ketone->Alpha C1 - C2 Bond Amine Nitrogen Substituent (Azetidin-1-yl) Alpha->Amine Attached to C2

The IUPAC Naming Algorithm[2][3]

The following protocol ensures compliance with IUPAC P-64 (Ketones) and P-62 (Amines).

Step 1: Identify the Principal Functional Group

The ketone (C=O) has higher priority than the amine.[2] Therefore, the parent name ends in -one .

Step 2: Determine the Parent Carbon Chain

Identify the longest continuous carbon chain that includes the ketone carbon.

  • Rule: The ketone carbon is assigned the lowest possible locant.

  • Convention: In 1-phenyl-alkan-1-ones, the carbonyl carbon is C1 . The alpha-carbon (holding the amine) is C2 .

Step 3: Name the Nitrogen Heterocycle

The distinguishing feature of this subclass is the 4-membered ring.

  • Systematic Name: Azetidine.[3][4]

  • Substituent Name: When attached via the nitrogen atom, it is named azetidin-1-yl .

  • Note: This replaces the "pyrrolidin-1-yl" found in MDPV or "methylamino" found in methcathinone.

Step 4: Assign Stereochemistry

The alpha-carbon (C2) is chiral.

  • Bioactivity: The (S)- enantiomer is typically the bioactive isomer in cathinones, analogous to amphetamines.

  • Notation: Place (2S)- or (2R)- at the very beginning of the name. If the mixture is racemic, use (RS)- or omit (though specific identification is preferred in forensics).

Detailed Protocol: Naming "Az-PVP" and "Az-MDPV"

We will apply the algorithm to two theoretical but chemically probable analogs: the azetidine derivatives of


-PVP and MDPV.
Comparative Nomenclature Table
Common NameParent ScaffoldAlkyl ChainAmine SubstituentFull IUPAC Name

-PVP
PhenylPentyl (5 carbons)Pyrrolidin-1-yl1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one
Az-PVP PhenylPentyl (5 carbons)Azetidin-1-yl 1-phenyl-2-(azetidin-1-yl)pentan-1-one
MDPV 1,3-BenzodioxolePentyl (5 carbons)Pyrrolidin-1-yl1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one
Az-MDPV 1,3-BenzodioxolePentyl (5 carbons)Azetidin-1-yl 1-(1,3-benzodioxol-5-yl)-2-(azetidin-1-yl)pentan-1-one
Az-MC PhenylPropyl (3 carbons)Azetidin-1-yl 1-phenyl-2-(azetidin-1-yl)propan-1-one
Graphviz Diagram: Naming Decision Logic

This flowchart guides the researcher through the decision-making process for naming a novel azetidine cathinone.

NamingLogic Figure 2: IUPAC Naming Decision Tree for Cyclic Cathinones Start Start: Identify Chemical Structure Chain Identify Longest Chain containing C=O (e.g., Pentane) Start->Chain Suffix Apply Suffix '-one' (Parent: Pentan-1-one) Chain->Suffix RingCheck Identify N-Ring Size Suffix->RingCheck IsAzetidine 4-Membered Ring? (Azetidine) RingCheck->IsAzetidine NameSub Name as Substituent: 'azetidin-1-yl' IsAzetidine->NameSub Yes OtherSub Name as 'pyrrolidin-1-yl' or 'piperidin-1-yl' IsAzetidine->OtherSub No Assemble Assemble Name: [Locant]-[Aryl]-[Locant]-[Amine]-[Parent] NameSub->Assemble OtherSub->Assemble Final Final IUPAC Name: 1-phenyl-2-(azetidin-1-yl)pentan-1-one Assemble->Final

Critical Technical Considerations

Numbering Precedence

In the IUPAC system for ketones (Rule P-64), the carbonyl carbon takes precedence over the amine.

  • Incorrect: 1-(azetidin-1-yl)-1-phenylpentan-2-one (This implies the ketone is at C2, which is chemically incorrect for cathinones where the ketone is adjacent to the ring).

  • Correct: 1-phenyl-2-(azetidin-1-yl)pentan-1-one.

Handling Ring Substitutions

If the azetidine ring itself is substituted (e.g., a methyl group on the azetidine ring), the numbering within the azetidine ring starts at the nitrogen (1) and proceeds toward the substituent.

  • Example: If a methyl group is on the 3-position of the azetidine ring.

  • Name: 1-phenyl-2-(3-methylazetidin-1-yl)pentan-1-one.

Forensic Differentiation

Forensic laboratories often encounter "isobaric" compounds (same mass).

  • Isobaric Warning: An azetidine ring (C3H6N-) has the same mass as an allyl-amine or certain cyclopropyl-amine variants.

  • Differentiation: IUPAC naming distinguishes these clearly.

    • Azetidine:[3][4]2-(azetidin-1-yl)...

    • Allyl:2-(allylamino)...

    • Cyclopropyl:2-(cyclopropylamino)...

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.

  • EMCDDA. (2023). EMCDDA framework and practical guidance for naming cathinones.[1][5] Drug Testing and Analysis.[5][6]

  • UNODC. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. United Nations Office on Drugs and Crime.

  • PubChem. (2025).[3][7][8] Compound Summary: Azetidine.[3][4] National Library of Medicine.

  • Cayman Chemical. (2021).[5][9] Laboratory Guide for Cathinone Identification and Naming.[5]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Strategic Coupling of Azetidine and Pyrrolidine Moieties

Introduction: The Strategic Value of Azetidine-Pyrrolidine Scaffolds In contemporary medicinal chemistry, the assembly of novel molecular architectures with favorable pharmacological profiles is paramount. Azetidine and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azetidine-Pyrrolidine Scaffolds

In contemporary medicinal chemistry, the assembly of novel molecular architectures with favorable pharmacological profiles is paramount. Azetidine and pyrrolidine rings are privileged saturated heterocycles, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2] The azetidine ring, a four-membered heterocycle, imparts significant conformational rigidity and acts as a unique vector for substituents, often improving metabolic stability and cell permeability.[1][3] Its five-membered counterpart, pyrrolidine, is a ubiquitous motif in natural products and pharmaceuticals, offering a versatile scaffold for stereocontrolled functionalization.[4][5]

The covalent coupling of these two distinct moieties creates novel chemical entities with underexplored three-dimensional chemical space. This guide provides a detailed overview of the principal synthetic strategies, reagents, and step-by-step protocols for the efficient coupling of azetidine and pyrrolidine fragments, with a focus on the underlying chemical principles that govern reagent selection and reaction optimization.

Core Methodology: Amide Bond Formation

The most robust and widely employed method for linking azetidine and pyrrolidine moieties is through the formation of an amide bond. This reaction involves the activation of a carboxylic acid functional group on one heterocycle, followed by nucleophilic attack from the secondary amine of the other.[6]

Principle of Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, requiring high temperatures that are incompatible with complex molecules. Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using a "coupling reagent," which forms a highly reactive acyl-intermediate that is readily susceptible to nucleophilic attack by the amine.[7][8]

Reagent Classes for Amide Coupling

The success of an amide coupling reaction is critically dependent on the choice of coupling reagent, base, and solvent.

Table 1: Comparison of Common Amide Coupling Reagent Classes

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCForms an O-acylisourea intermediate.[9][10]Cost-effective, widely used.Can cause racemization; DCC byproduct (DCU) is poorly soluble.[7][9]
Phosphonium Salts BOP, PyBOP, PyAOPForms an oxyphosphonium-based active ester.High efficiency, low racemization, particularly with hindered amines.Byproducts can be difficult to remove.
Uronium/Aminium Salts HBTU, TBTU, HATU, COMUForms an activated ester (e.g., HOBt or HOAt ester).[7][9]Very fast reaction rates, high yields, low racemization.[9]Higher cost; can guanidinylate the amine if used in excess.[8][11]

Expert Insight: Choosing Your Reagent

  • For routine, cost-sensitive syntheses, DIC in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a reliable choice. DIC is preferred over DCC in solid-phase synthesis because its urea byproduct is more soluble.[9]

  • For challenging couplings involving sterically hindered amines or racemization-prone substrates, HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is the gold standard.[7][9] The incorporation of the HOAt moiety accelerates the coupling and suppresses racemization more effectively than HOBt.[7]

  • For green chemistry applications, COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an excellent choice. It shows reactivity comparable to HATU, is safer (lacks the potentially explosive benzotriazole core), and its byproducts are more water-soluble, simplifying workup.[7][11]

The Critical Role of Additives and Bases
  • Additives (e.g., HOBt, HOAt, Oxyma Pure): These are used, particularly with carbodiimides, to prevent a key side reaction: racemization. The activated O-acylisourea intermediate can cyclize to form a 5(4H)-oxazolone, which readily tautomerizes, scrambling the stereochemistry. Additives intercept the intermediate to form an active ester that is more reactive towards the amine and less prone to racemization.[8][9]

  • Bases (e.g., DIPEA, NMM): A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is required when using phosphonium or uronium salts.[7] Its role is twofold: to deprotonate the carboxylic acid, forming the carboxylate, and to neutralize the acidic byproducts generated during the reaction.

General Protocol for HATU-Mediated Amide Coupling

This protocol describes the coupling of Azetidine-3-carboxylic acid with Pyrrolidine.

Materials:

  • Azetidine-3-carboxylic acid (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Azetidine-3-carboxylic acid.

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU to the solution and stir for 2-3 minutes.

  • Add DIPEA to the mixture. Stir for a 15-20 minute "pre-activation" period at room temperature. The solution should be homogeneous.

  • Slowly add Pyrrolidine to the activated acid mixture.

  • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired azetidine-pyrrolidine amide.

Table 2: Reagent Stoichiometry

ReagentEquivalentsPurpose
Carboxylic Acid1.0Substrate
Amine1.0 - 1.2Substrate
Coupling Reagent1.0 - 1.2Activator
Base (if required)2.0 - 3.0Acid/Byproduct Neutralizer
Workflow Diagram: Amide Bond Formation

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid Azetidine/Pyrrolidine Carboxylic Acid Preactivation Pre-activation (Acid + Reagent + Base) 15-20 min @ RT Acid->Preactivation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Preactivation Base Base (e.g., DIPEA) Base->Preactivation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Preactivation AmineAddition Add Azetidine/Pyrrolidine Amine Preactivation->AmineAddition Forms Active Ester Coupling Stir @ RT 1-4 hours AmineAddition->Coupling Quench Quench with Water Coupling->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General workflow for HATU-mediated amide coupling.

Alternative Methodology: Reductive Amination

Reductive amination provides an alternative route to connect azetidine and pyrrolidine moieties via a C-N single bond, typically forming a tertiary amine. This method is ideal when one fragment bears a ketone or aldehyde and the other possesses the secondary amine.

Principle of Reductive Amination

The reaction proceeds in two steps:

  • Nucleophilic attack of the amine (e.g., pyrrolidine) on the carbonyl carbon (e.g., N-Boc-azetidin-3-one) to form a carbinolamine, which then dehydrates to an iminium ion intermediate.

  • The iminium ion is then reduced in situ by a mild, hydride-based reducing agent to form the final C-N bond.

The key to a successful one-pot reaction is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but reactive enough to rapidly reduce the iminium ion as it forms.

Reagents for Reductive Amination
  • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice. Its reduced reactivity compared to other hydrides (like NaBH₄) prevents premature reduction of the ketone/aldehyde. The mild acidity from its acetate groups can also help catalyze iminium ion formation. Sodium cyanoborohydride (NaBH₃CN) is another option but is highly toxic.

  • Solvents: Aprotic solvents that can dissolve both substrates are preferred. Dichloroethane (DCE) and Tetrahydrofuran (THF) are common choices.

  • Additives: A catalytic amount of acetic acid (AcOH) is often added to facilitate the dehydration of the carbinolamine to the iminium ion.

General Protocol for Reductive Amination

Materials:

  • N-Boc-azetidin-3-one (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic to 1.1 eq)

  • Anhydrous Dichloroethane (DCE)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve N-Boc-azetidin-3-one and Pyrrolidine in anhydrous DCE.

  • Add acetic acid (if used) and stir the mixture for 20-30 minutes at room temperature to allow for iminium ion formation.

  • Add STAB portion-wise to the stirring solution. An initial effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carbonyl Azetidine/Pyrrolidine Ketone or Aldehyde IminiumFormation Mix Amine + Carbonyl (Optional: cat. AcOH) Stir @ RT Carbonyl->IminiumFormation Amine Pyrrolidine/Azetidine Amine Amine->IminiumFormation Solvent Anhydrous Solvent (e.g., DCE) Solvent->IminiumFormation Reduction Add STAB (NaBH(OAc)₃) Portion-wise IminiumFormation->Reduction Forms Iminium Ion Stir Stir @ RT 12-24 hours Reduction->Stir Quench Quench with sat. NaHCO₃ Stir->Quench Reaction Complete Extract Extraction (DCM) Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General workflow for reductive amination using STAB.

Advanced Methodology: Palladium-Catalyzed C-N Cross-Coupling

For constructing an N-aryl bond between the two heterocycles, palladium-catalyzed methods like the Buchwald-Hartwig amination are indispensable.[12] This strategy is relevant when one moiety is functionalized with a halide (e.g., 3-bromo-pyrrolidine) and the other is the free amine.

Principle of Buchwald-Hartwig Amination

This reaction involves the formation of a C-N bond between an amine and an aryl or vinyl halide/triflate, mediated by a palladium catalyst. The catalytic cycle generally involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Base-Mediated Ligand Exchange: The amine displaces the halide on the palladium center.

  • Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction, as it modulates the stability and reactivity of the palladium intermediates.

Reagents for C-N Cross-Coupling
  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Ligands: Bulky, electron-rich phosphine ligands are required. Examples include XPhos, SPhos, or BINAP.

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like Toluene or Dioxane are mandatory to prevent catalyst deactivation.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • N-Boc-3-bromopyrrolidine (1.0 eq)

  • Azetidine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04 eq)

  • NaOtBu (1.4 eq)

  • Anhydrous, degassed Toluene

Procedure:

  • Strictly under an inert atmosphere (glovebox recommended): To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add N-Boc-3-bromopyrrolidine and anhydrous, degassed Toluene.

  • Add azetidine to the mixture.

  • Seal the vessel and heat the reaction to 80-110 °C.

  • Monitor the reaction by LC-MS. Reactions can take 4-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Diagram: Simplified Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)X Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Amine L₂Pd(II)(Ar)(NR¹R²) PdII_Aryl->PdII_Amine Amine Binding & Deprotonation LigandEx Ligand Exchange PdII_Amine->Pd0 Reductive Elimination Product Ar-NR¹R² PdII_Amine->Product RedElim Reductive Elimination ArylHalide Ar-X ArylHalide->Pd0 Amine HNR¹R² Amine->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Simplified catalytic cycle for C-N bond formation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield (Amide Coupling) 1. Inefficient acid activation. 2. Poorly reactive (hindered) amine. 3. Water in the reaction.1. Switch to a more powerful coupling reagent (e.g., DCC/HOBt -> HATU). 2. Increase reaction temperature slightly (e.g., to 40 °C); increase reaction time. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Racemization Oxazolone formation is faster than aminolysis.1. Use an additive like HOBt or, preferably, HOAt. 2. Use a weaker base (e.g., NMM instead of DIPEA) or perform the reaction at a lower temperature (0 °C).
Low Yield (Reductive Amination) 1. Incomplete iminium ion formation. 2. Reducing agent decomposed.1. Add a catalytic amount of acetic acid. 2. Use fresh STAB; ensure it is handled in a dry environment.
Low Yield (C-N Coupling) 1. Catalyst deactivation (O₂ or H₂O). 2. Incorrect ligand/base combination.1. Ensure all reagents and solvents are rigorously deoxygenated and anhydrous. Use Schlenk techniques or a glovebox. 2. Screen different ligands (e.g., XPhos, SPhos) and bases (NaOtBu, Cs₂CO₃).

Conclusion

The successful coupling of azetidine and pyrrolidine moieties is a highly achievable synthetic goal that unlocks novel chemical space for drug discovery and development. The choice of methodology—be it robust amide bond formation, versatile reductive amination, or advanced C-N cross-coupling—should be guided by the specific functional groups present on the starting materials. By understanding the principles behind reagent selection and carefully controlling reaction conditions, researchers can efficiently construct these valuable scaffolds with high yields and purity.

References

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3–6. [Link]

  • Singh, I., & Wirth, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • ResearchGate. (n.d.). Approaches to functionalized pyrrolidines and azetidines through.... [Link]

  • Kaur, H., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(82), 52271–52293. [Link]

  • Dixon, D. J., et al. (n.d.). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC. [Link]

  • Bas, T. L., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine.... [Link]

  • Organic Letters. (2017). Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)–H Bonds. ACS Publications. [Link]

  • Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(7), 1680–1696. [Link]

  • ResearchGate. (n.d.). Copper-catalyzed azetidine and pyrrolidine enamide formation. [Link]

  • ChemRxiv. (n.d.). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 133-140. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

Sources

Application

Application Note: Strategic Solvent Selection for the Liquid-Liquid Extraction of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

Abstract This application note provides a comprehensive guide for the selection and optimization of a solvent system for the liquid-liquid extraction (LLE) of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one. The docume...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the selection and optimization of a solvent system for the liquid-liquid extraction (LLE) of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one. The document outlines the theoretical principles grounded in the physicochemical properties of the target molecule, followed by a detailed, step-by-step experimental protocol for solvent screening and process optimization. The methodologies described herein are designed for researchers, chemists, and process development professionals aiming to achieve high-purity, high-yield isolation of this and structurally related basic compounds from complex reaction mixtures.

Introduction: The Importance of Extraction in API Synthesis

The molecule 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one is a nitrogen-containing heterocyclic compound. Its structure incorporates a strained four-membered azetidine ring and a pyrrolidine amide moiety. Such compounds are of significant interest in medicinal chemistry.[1][2] The isolation and purification of these molecules are critical steps in the drug development pipeline, directly impacting purity, yield, and overall process efficiency. Liquid-liquid extraction is a fundamental and powerful technique for this purpose, but its success hinges on the rational selection of an appropriate solvent system. This guide explains the causality behind experimental choices to build a robust, self-validating extraction protocol.

Theoretical Framework for Solvent Selection

Physicochemical Properties of the Target Molecule

A strategic approach to solvent selection begins with an analysis of the target molecule's structure.

  • Basicity and pKa: The molecule contains two nitrogen atoms.

    • Azetidine Nitrogen: This is a secondary amine within a saturated heterocyclic ring. Azetidine's conjugate acid has a pKa of approximately 11.3.[3][4] This high pKa indicates that the azetidine nitrogen is strongly basic and will be readily protonated under acidic conditions.

    • Pyrrolidine Nitrogen: This nitrogen is part of an amide functional group. Due to resonance with the adjacent carbonyl oxygen, the lone pair of electrons on this nitrogen is delocalized, rendering it essentially non-basic.

  • Polarity and Solubility: The presence of the amide carbonyl and the secondary amine imparts polarity to the molecule. However, the aliphatic backbone and rings contribute non-polar character. This dual nature suggests that the neutral "free base" form will be soluble in a range of moderately polar organic solvents. When the azetidine nitrogen is protonated (R₂NH₂⁺), the resulting salt will exhibit high solubility in water.[5]

This pH-switchable solubility is the cornerstone of an effective extraction strategy. By manipulating the pH of the aqueous phase, we can control the partitioning of the target molecule between the aqueous and organic layers, enabling its separation from non-basic or acidic impurities.[6]

Properties of an Ideal Extraction Solvent

The choice of an organic solvent for LLE should be based on several key criteria:

  • High Solvency for the Free Base: The solvent must effectively dissolve the neutral form of the target molecule.

  • Immiscibility with Water: The solvent must form a distinct layer when mixed with the aqueous phase.

  • Density Difference: A significant density difference from water facilitates clean separation of the layers.

  • Low Boiling Point: A lower boiling point allows for easy removal of the solvent post-extraction without requiring harsh conditions that could degrade the product.

  • Safety and Environmental Profile: The solvent should have a favorable safety profile (low toxicity, high flash point) and minimal environmental impact.

  • Chemical Inertness: The solvent must not react with the target compound or other components in the mixture.

The following table summarizes properties of common solvents used for the extraction of nitrogen-containing compounds.[7][8]

SolventDensity (g/mL)Boiling Point (°C)Dielectric Constant (Polarity)Water MiscibilityComments
Dichloromethane (DCM) 1.3339.69.1ImmiscibleHigh solvency for many organics; denser than water. Environmental and health concerns.
Ethyl Acetate (EtOAc) 0.9077.16.0Slightly MiscibleGood general-purpose solvent; less dense than water. Prone to hydrolysis under strong acid/base.[9]
Methyl tert-butyl ether (MTBE) 0.7455.24.5Slightly MiscibleLess dense than water; less prone to peroxide formation than other ethers.
Toluene 0.87110.62.4ImmiscibleGood for less polar compounds; higher boiling point makes it harder to remove.

Experimental Design: A Systematic Approach

A systematic screening protocol is essential for identifying the optimal solvent and pH conditions. This process serves as a self-validating system by ensuring mass balance and confirming the compound's partitioning behavior.

Visualization of Core Principles

The following diagrams illustrate the chemical logic behind the extraction and the experimental workflow for solvent screening.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_control pH Control FreeBase R₂NH (Soluble in Organic Phase) ProtonatedSalt R₂NH₂⁺ (Soluble in Aqueous Phase) FreeBase->ProtonatedSalt High_pH High pH (e.g., >12) Add NaOH High_pH->FreeBase Favors Low_pH Low pH (e.g., <2) Add HCl Low_pH->ProtonatedSalt Favors

Caption: pH-dependent equilibrium of the target amine.

G cluster_solvents cluster_extraction start Prepare Stock Solution of Crude Product aliquot Aliquot into 4 Vials start->aliquot dcm Vial 1: DCM etoac Vial 2: EtOAc mtbe Vial 3: MTBE toluene Vial 4: Toluene acid Acidic Wash (pH 2) dcm->acid etoac->acid mtbe->acid toluene->acid neutral Neutral Wash (pH 7) acid->neutral Separate Layers, Analyze Samples base Basic Wash (pH 12) neutral->base Separate Layers, Analyze Samples analysis Analyze Organic & Aqueous Layers (e.g., by HPLC) base->analysis Separate Layers, Analyze Samples calculate Calculate Distribution Coefficient (D) & Extraction Efficiency (%E) analysis->calculate end Select Optimal Solvent/pH System calculate->end

Sources

Method

Application Note: Formulation &amp; Parenteral Preparation of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

Executive Summary This guide details the preformulation, solubilization, and sterile preparation of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (herein referred to as AZP-1 ) for preclinical parenteral administrati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the preformulation, solubilization, and sterile preparation of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (herein referred to as AZP-1 ) for preclinical parenteral administration (IV/IP).

AZP-1 presents a unique formulation challenge due to the presence of a strained azetidine ring (a four-membered nitrogen heterocycle). While the pyrrolidine amide confers stability, the azetidine nitrogen is highly basic (pKa ~11.0) and susceptible to ring-opening degradation under strongly acidic conditions or high thermal stress.

Key Protocol Deliverables:

  • Solubilization: Conversion of the lipophilic free base to a stable Hydrochloride (HCl) or Tartrate salt in situ.

  • Stability: Buffering at pH 5.5 ± 0.5 to prevent azetidine ring stress while maintaining solubility.

  • Sterility: A validated filtration workflow compliant with USP <797> standards for research compounds.

Preformulation Characterization & Strategy

Before formulation, the physicochemical properties of AZP-1 must be understood to prevent precipitation or degradation.

Chemical Logic & Solubility
  • The Azetidine Challenge: The azetidine ring has a ring strain energy of ~25 kcal/mol. While less reactive than aziridines, it can undergo nucleophilic ring opening in the presence of strong nucleophiles or extreme pH.

  • Basicity: The azetidine nitrogen is a secondary amine and is the primary protonation site. The pyrrolidine nitrogen is part of an amide bond and is non-basic (neutral).

  • Target Salt Form: The Hydrochloride (HCl) salt is preferred for acute studies due to high aqueous solubility. For longer-term stability or osmotic sensitivity, L-Tartrate is a viable alternative.

Formulation Decision Matrix (DOT Visualization)

The following decision tree outlines the logic for vehicle selection based on the starting material state.

FormulationStrategy Start Starting Material: AZP-1 Free Base SolubilityCheck Aqueous Solubility Check (< 1 mg/mL) Start->SolubilityCheck AcidChoice Select Acid for Salt Formation SolubilityCheck->AcidChoice Insoluble HCl 0.1N HCl (Target: Acute IV) AcidChoice->HCl Preferred Tartaric L-Tartaric Acid (Target: SubQ/IP) AcidChoice->Tartaric Alternative Buffer Buffer Selection (Target pH 5.5) HCl->Buffer Tartaric->Buffer FinalCheck Final Osmolality (280-300 mOsm/kg) Buffer->FinalCheck

Figure 1: Preformulation decision tree for solubilizing AZP-1 based on administration route.

Vehicle Selection & Excipients

To ensure physiological compatibility and chemical stability, the following vehicle composition is recommended.

Table 1: Recommended Vehicle Composition (10 mL Batch)
ComponentFunctionConcentrationQuantity (for 10 mL)
AZP-1 (Free Base) Active Ingredient1 - 5 mg/mL10 - 50 mg
0.1N HCl Solubilizing Agent1.05 Molar Eq.Calc. based on MW
Sodium Acetate Buffer Agent10 mM8.2 mg
Sodium Chloride Tonicity Adjuster0.9% w/v90 mg (minus salt contribution)
WFI (Water for Injection) Solventq.s.To 10 mL

Critical Note on pH: Target pH 5.5 .

  • Why? Azetidines are most stable at neutral to slightly acidic pH.

  • Avoid: pH < 3.0 (Risk of acid-catalyzed ring opening).

  • Avoid: pH > 8.0 (Risk of free base precipitation).

Detailed Protocol: In Situ Salt Formation & Preparation

Safety Warning: AZP-1 is a structural analog of psychoactive substances. Handle with strict engineering controls (fume hood, nitrile gloves, N95/P100 respirator) to prevent inhalation or accidental exposure.

Step 1: Stoichiometric Calculation

Calculate the required volume of 0.1N HCl to neutralize the base.



Note: The 1.05 factor provides a 5% molar excess of acid to ensure complete protonation.
Step 2: Solubilization (The "Wetting" Method)
  • Weigh AZP-1 Free Base into a sterile, depyrogenated glass vial.

  • Add the calculated volume of 0.1N HCl directly to the powder.

  • Vortex gently for 30-60 seconds. The powder should dissolve into a clear solution as the hydrochloride salt forms in situ.

  • Stop Point: If particulates remain, sonicate for 2 minutes at room temperature. Do not heat above 40°C.

Step 3: Buffering & Dilution
  • Add Water for Injection (WFI) to approx. 80% of the final volume.

  • Add the Sodium Acetate (predissolved in WFI) to target a 10 mM concentration.

  • Measure pH using a micro-probe.

  • Adjust pH to 5.5 ± 0.2 using dilute NaOH (0.1N) or HCl (0.1N) if necessary.

  • Add Sodium Chloride to adjust tonicity (aim for 290 mOsm/kg).

  • Bring to final volume with WFI.

Step 4: Sterile Filtration (Cold Sterilization)

Do not autoclave. The azetidine ring may degrade under high heat/pressure.

  • Draw the solution into a sterile syringe (polypropylene).

  • Attach a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter.

    • Why PES? Low protein binding and high flow rate for aqueous solutions.

  • Filter into a sterile, sealed crimp-top vial.

Quality Control & Validation

Every batch must undergo a "Release Test" before animal administration.

Table 2: Release Criteria
TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, no particulates
pH Potentiometric5.0 – 6.0
Osmolality Freezing Point Depression280 – 310 mOsm/kg
Purity (Optional) HPLC-UV> 98% (No new peaks vs. standard)
Endotoxin LAL Assay< 0.5 EU/mL (for IV bolus)

Manufacturing Workflow Diagram

The following diagram visualizes the sterile preparation workflow to ensure compliance with GLP standards.

ManufacturingWorkflow Weighing 1. Weigh AZP-1 (Controlled Environment) Acidification 2. Add 0.1N HCl (In Situ Salt Formation) Weighing->Acidification Dissolution 3. Vortex/Sonicate (Clear Solution) Acidification->Dissolution Buffering 4. Add Buffer & WFI (Adjust pH to 5.5) Dissolution->Buffering Filtration 5. 0.22 µm Filtration (Sterile Vial) Buffering->Filtration QC 6. QC Check (pH, Visual, Osmolality) Filtration->QC

Figure 2: Step-by-step sterile manufacturing workflow for AZP-1 injection.

References

  • PubChem. (n.d.). Azetidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[1] (Standard reference for buffer and preservative selection).

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Reference for azetidine ring stability and reactivity).
  • FDA. (2018). Guidance for Industry: Pyrogen and Endotoxins Testing. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one in DMSO

Technical Support Center: 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one Welcome to the technical support center for 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

Welcome to the technical support center for 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide a comprehensive, scientifically-grounded resource that explains not only how to solve these issues but why the proposed solutions are effective.

Section 1: Foundational Knowledge

A clear understanding of the molecular properties of both the solute and the solvent is the first step in troubleshooting solubility.

Profile: 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

This compound is a small molecule featuring several key functional groups that dictate its solubility behavior:

  • Two Tertiary Amines: The nitrogen atoms within the azetidine and pyrrolidine rings are tertiary amines. These are basic sites that can be protonated.

  • A Ketone Group: The carbonyl (C=O) group is polar and can act as a hydrogen bond acceptor.

  • Saturated Rings: The azetidine and pyrrolidine rings are non-aromatic and contribute to the molecule's overall structure.

While specific experimental data for this exact molecule is not widely published, its structure suggests it is a polar compound. The presence of two basic nitrogen centers is the most critical feature for solubility manipulation.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent, widely used in research for its ability to dissolve a vast range of compounds.[1][2][3][4] Its key properties include:

  • High Polarity: The S=O bond is highly polarized, making DMSO an excellent solvent for polar molecules.[4][5]

  • Hydrogen Bond Acceptor: The oxygen atom in DMSO is a strong hydrogen bond acceptor.[6]

  • Aprotic Nature: It lacks acidic protons, meaning it doesn't act as a hydrogen bond donor.[4]

  • Miscibility: It is miscible with water and a wide range of organic solvents.[1][2][7]

The primary interaction driving the dissolution of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one in DMSO involves dipole-dipole forces between the compound's polar groups (ketone, amines) and the highly polar sulfoxide group of DMSO.

G cluster_compound COMPOUND 2-(Azetidin-3-yl)-1- (pyrrolidin-1-yl)propan-1-one KETONE Ketone (C=O) (H-bond acceptor) AMINE Tertiary Amines (N) (Polar sites) DMSO1 DMSO (CH3)2S=O DMSO2 DMSO (CH3)2S=O KETONE->DMSO1 Dipole-Dipole Interaction AMINE->DMSO2 Dipole-Dipole Interaction

Caption: Intermolecular forces between the compound and DMSO.

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in DMSO at room temperature. What are the first steps?

A1: Start with mechanical agitation. Vigorous vortexing for 2-3 minutes or sonication in a water bath can often overcome the initial energy barrier for dissolution.[8] If solubility remains poor, gentle warming (e.g., 37°C) can be attempted, but this should be done with caution as it can accelerate compound degradation.[8] Always verify stability after heating (see Section 4.4).

Q2: I successfully dissolved my compound, but a precipitate formed after storing the solution at -20°C. Why?

A2: This is a common issue known as freeze-thaw precipitation. DMSO has a relatively high freezing point (18.5°C or 65.3°F).[1] When the solution freezes, the solvent and solute can separate into different phases. Upon thawing, the compound may not fully redissolve, especially if the solution was near its saturation point. To mitigate this, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9] Before use, always bring the aliquot to room temperature and vortex thoroughly to ensure complete redissolution.

Q3: Is there a risk of my compound degrading in DMSO?

A3: Yes, while DMSO is a relatively inert solvent, long-term storage can lead to degradation for some compounds.[10] The decomposition of DMSO itself can be catalyzed by acids and bases, potentially creating a reactive environment.[1][11] It is recommended to store stock solutions at -80°C for long-term stability (e.g., 6 months) and to re-qualify any solution stored at -20°C for more than a month.[9]

Section 3: In-Depth Troubleshooting Workflow

When basic methods fail, a systematic approach is necessary. This workflow guides you from simple physical interventions to chemical modifications, with critical validation steps included.

Sources

Optimization

Preventing degradation of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one in solution

The following technical guide addresses the stability and handling of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one . This response is structured as a specialized Technical Support Center resource, designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one . This response is structured as a specialized Technical Support Center resource, designed for researchers requiring high-fidelity preservation of this specific structural motif.

Executive Summary & Chemical Vulnerability Profile

As a Senior Application Scientist, I must emphasize that the stability of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one is governed by two competing forces: the high ring strain of the azetidine (~26 kcal/mol) and the nucleophilicity of its secondary amine.

Unlike standard amides, this molecule is a "loaded spring." The azetidine ring is kinetically stable in isolation but becomes thermodynamically unstable upon protonation. In solution, the primary degradation pathway is Acid-Catalyzed Nucleophilic Ring Opening , followed by Oxidative N-Dealkylation .

The "Why" Behind the Instability
  • Ring Strain: The 4-membered azetidine ring possesses significant angle strain. Protonation of the azetidine nitrogen (

    
    ) lowers the activation energy for nucleophilic attack (by water or solvent) at the 
    
    
    
    -carbons (C2 or C4 of the ring), leading to irreversible ring opening.
  • Basicity: The azetidine nitrogen is a secondary amine.[1] It will scavenge protons from slightly acidic buffers or protic solvents, auto-catalyzing its own destruction.

  • Oxidation Potential: As a secondary amine, the azetidine moiety is susceptible to oxidation by dissolved oxygen, forming radical cations that degrade into imines or N-oxides.

Diagnostic Troubleshooting Guide

Use this section to diagnose the specific degradation mode based on experimental observations.

SymptomLC-MS Observation (

Mass)
Root CauseCorrective Action
Loss of Purity +18 Da (M+18)Hydrolytic Ring Opening. The azetidine ring has opened due to water attack under acidic conditions.Switch to pH > 7.5. Avoid acidic buffers (TFA, Formic Acid). Use Ammonium Bicarbonate or Phosphate (pH 8).
Yellowing of Solution +16 Da (M+16) or -2 Da Oxidative Degradation. Formation of N-oxide (+16) or Imine (-2).Degas solvents. Sparge with Argon/Nitrogen. Add antioxidant (e.g., 0.1% Ascorbic Acid or Metabisulfite) if assay permits.
Precipitation 2M (Dimer)Polymerization. The free amine of one molecule attacked the ring of another.Dilute Sample. High concentrations (>10 mM) favor intermolecular attack. Store as a salt form (e.g., HCl) only in solid state, not solution.
Retention Time Shift No Mass ChangeEpimerization. The

-carbon (C2 of propyl chain) has racemized.
Lower pH / Temp. Avoid strong bases (pH > 10) which deprotonate the

-carbon. Keep T < 4°C.

Mechanistic Visualization

The following diagram details the primary failure mode: Acid-Catalyzed Ring Opening . Understanding this pathway is critical for selecting the correct buffer system.

AzetidineDegradation cluster_prevention Prevention Strategy Start Intact Molecule (Free Base) Protonation Protonation (pH < 7) Start->Protonation + H+ Activated Activated Azetidinium Ion (Unstable) Protonation->Activated Strain Increased Attack Nucleophilic Attack (H2O / MeOH) Activated->Attack Rate Limiting Step Product Ring-Opened Linear Amine (Degradant) Attack->Product Irreversible (+18 Da if H2O) Buffer Maintain pH 7.5 - 8.5 (Keep N unprotonated)

Figure 1: The acid-catalyzed degradation pathway of the azetidine moiety.[2][3] Protonation activates the strained ring, making it susceptible to nucleophilic attack by the solvent.

Standard Operating Procedures (SOPs)

To ensure data integrity, adopt these self-validating protocols.

SOP-01: Solution Preparation & Storage

Objective: Minimize protonation and oxidative stress.

  • Solvent Selection:

    • Preferred: DMSO (Dry, anhydrous), Acetonitrile (MeCN).

    • Avoid: Methanol/Ethanol (Nucleophilic solvents can open the ring), Water (unless buffered).

    • Critical Step: If aqueous buffer is required, do not use water alone . Pure water absorbs CO2, becoming slightly acidic (pH ~5.5), which is sufficient to trigger degradation.

  • Buffering (The "pH Window"):

    • Target pH: 7.5 – 8.5 .

    • Reasoning: You must keep the azetidine nitrogen deprotonated (Free Base) to prevent ring activation, but avoid high pH (>10) to prevent epimerization of the alpha-carbon.

    • Recommended Buffer: 10-50 mM Ammonium Bicarbonate or Phosphate Buffer (pH 8.0).

  • Temperature Control:

    • Work on ice (4°C).

    • Store stock solutions at -80°C .

    • Why? Ring opening is an Arrhenius-driven process. Lowering T from 25°C to -20°C slows the reaction rate by ~20-30x.

SOP-02: LC-MS Analysis Protocol

Objective: Prevent on-column degradation during analysis.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.2).

  • Mobile Phase B: Acetonitrile.

  • Warning: Do NOT use 0.1% Formic Acid or TFA in your mobile phase. The acidic environment of the column, combined with heat, will degrade the compound during the run, leading to false "impurity" peaks.

Frequently Asked Questions (FAQs)

Q: Can I store the compound as a hydrochloride salt in solution? A: No. While the solid HCl salt is stable (lattice energy stabilizes the ring), dissolving the salt releases the protonated azetidinium ion into solution. Without a buffer to neutralize the pH, the acidic micro-environment will accelerate ring opening. Always dissolve salts in a buffered solution (pH 7.5+).

Q: My sample turned yellow after 24 hours in DMSO. Is it still good? A: Likely not. Yellowing indicates oxidative degradation (N-oxide or imine formation). This is common with secondary amines in non-degassed solvents. For future experiments, sparge your DMSO with Nitrogen gas for 10 minutes before dissolving the compound.

Q: Why do I see two peaks in the chromatogram with the same mass? A: This is likely rotamerism or epimerization .

  • Rotamerism: The amide bond (pyrrolidine-carbonyl) has restricted rotation. You may see split peaks that coalesce at higher temperatures (e.g., 50°C).

  • Epimerization: If the peaks are fully resolved and do not merge with heat, the chiral center at the alpha-position has racemized (likely due to high pH exposure).

Q: Can I use Methanol to dissolve the sample? A: Avoid it if possible. Methanol is a nucleophile. If the solution becomes even slightly acidic, Methanol will attack the ring to form the methoxy-linear amine (Mass +32 Da). Acetonitrile is a safer organic diluent.

Decision Logic for Solvent Selection

Use this flow to determine the optimal solvent system for your specific assay.

SolventLogic Start Start: Select Solvent IsBio Is this for a Biological Assay? Start->IsBio IsChem Is this for Chemical Analysis? IsBio->IsChem No DMSO Use DMSO (Anhydrous) Store at -80°C IsBio->DMSO Yes LCMS Mobile Phase Selection IsChem->LCMS LC-MS NMR NMR IsChem->NMR NMR Basic Basic LCMS->Basic Use pH 8.0 (Ammonium Bicarb) Avoid TFA/Formic Acid CDCl3 WARNING: CDCl3 is often acidic. Filter through Basic Alumina first. NMR->CDCl3 Chloroform (Check Acidity!) DMSO_d6 DMSO_d6 NMR->DMSO_d6 DMSO-d6 (Preferred)

Figure 2: Decision matrix for solvent selection to ensure compound integrity.

References

  • Padwa, A. (1991). Chemistry of Azetidines. In: Comprehensive Heterocyclic Chemistry. This text provides the foundational mechanistic understanding of azetidine ring strain and nucleophilic susceptibility.
  • BenchChem Technical Support. (2025). Stability of Azetidine Derivatives in Solution. Retrieved from . (Highlights acid-mediated ring opening mechanisms).

  • National Center for Biotechnology Information (NCBI). (2021).[4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubChem Compound Summary. Retrieved from .

  • Ghorai, M. K., et al. (2012). Lewis Acid Mediated Ring Opening of Azetidines. Journal of Organic Chemistry.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.

Sources

Reference Data & Comparative Studies

Validation

A Structural and Pharmacological Comparison of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one and α-Pyrrolidinopentiophenone (α-PVP)

A Technical Guide for Researchers in Pharmacology and Drug Development Introduction The landscape of psychoactive substance research is in a constant state of flux, with novel molecular entities frequently emerging. Amon...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction

The landscape of psychoactive substance research is in a constant state of flux, with novel molecular entities frequently emerging. Among these, synthetic cathinones have garnered significant attention due to their potent stimulant effects, which are primarily mediated through interactions with monoamine transporters. α-Pyrrolidinopentiophenone (α-PVP) is a well-characterized synthetic cathinone known for its potent inhibition of dopamine and norepinephrine reuptake.[1][2] This guide provides a detailed structural and pharmacological comparison between α-PVP and a lesser-known analogue, 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one.

While α-PVP has been extensively studied, 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one represents a structurally related compound for which public domain data is scarce. Therefore, this guide will leverage established structure-activity relationships (SAR) within the cathinone class to extrapolate and predict the pharmacological profile of this azetidine-containing analogue.[3][4] This comparative analysis aims to provide researchers with a foundational understanding of how subtle structural modifications, such as the substitution of an alkyl chain with a strained azetidine ring, may influence pharmacological activity at monoamine transporters.

Structural Analysis

The core structure of both compounds is a β-keto-phenethylamine, a hallmark of the cathinone class. The primary distinction lies in the substituent at the alpha-position relative to the carbonyl group. In α-PVP, this is a propyl group, whereas in the compound of interest, it is an azetidin-3-yl group.

Feature2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-oneα-Pyrrolidinopentiophenone (α-PVP)
Chemical Formula C₁₂H₂₀N₂OC₁₅H₂₁NO
Molar Mass 208.30 g/mol 231.33 g/mol
Core Structure Propan-1-onePentan-1-one
Amine Moiety Pyrrolidin-1-ylPyrrolidin-1-yl
α-Substituent Azetidin-3-ylPropyl

The incorporation of the four-membered azetidine ring introduces significant structural rigidity and potential for altered physicochemical properties compared to the flexible propyl chain of α-PVP.[5][6] This modification is hypothesized to impact the molecule's interaction with the binding pockets of monoamine transporters.

cluster_0 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one cluster_1 alpha-PVP a b G cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis culture Culture HEK-293 cells with hDAT, hNET, or hSERT plate Seed cells into 96-well plates culture->plate wash1 Wash cells with KRH buffer plate->wash1 preincubate Pre-incubate with test compounds wash1->preincubate add_radio Add radiolabeled neurotransmitter preincubate->add_radio incubate Incubate at 37°C add_radio->incubate terminate Terminate uptake and wash incubate->terminate lyse Lyse cells terminate->lyse count Scintillation counting lyse->count calculate Calculate specific uptake count->calculate ic50 Determine IC50 values calculate->ic50

Figure 2. Experimental workflow for the monoamine transporter uptake inhibition assay.

Conclusion

References

  • α-Pyrrolidinopentiophenone - Wikipedia.

  • α-PVP - euda.europa.eu - European Union.

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.

  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research.

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI.

  • Acute pharmacological effects of α-PVP in humans: a naturalistic observational study.

  • (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol - ChemScene.

  • Alpha-Pyrrolidinopentiophenone | C15H21NO | CID 11148955 - PubChem.

  • Structure-Activity Relationships of Synthetic Cathinones - PMC.

  • 3-(Azetidin-3-yl)propan-1-ol | C6H13NO | CID 19888390 - PubChem.

  • 2-Azetidinone--a new profile of various pharmacological activities - PubMed.

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.

  • Acute pharmacological effects of α-PVP in humans: a naturalistic observational study - PMC.

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC.

  • Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC.

  • 2-Amino-1-azetidin-1-yl-3-phenyl-propan-1-one; hydrochloride | CAS 1162654-35-4 | SCBT.

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed.

  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - Frontiers.

  • Azetidines of pharmacological interest - PubMed.

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC.

  • (PDF) Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - ResearchGate.

  • Examples of biologically active drug leads containing azetidine[³] - ResearchGate.

  • Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”) Derivatives - PMC.

  • Pharmacology and Toxicity of New Psychoactive Substances : In vitro metabolism and receptor activation - DiVA.

  • Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed.

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham.

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content.

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham.

  • From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts - MDPI.

  • Chemical structure of racemic α-pyrrolidinopentiophenone (α-PVP) and its enantiomers.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.

  • Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling | Swiss Medical Weekly.

  • Azetidine synthesis - Organic Chemistry Portal.

  • Azetidines | Fisher Scientific.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.

Sources

Safety & Regulatory Compliance

Safety

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one: Proper Disposal Procedures

Executive Summary & Operational Directive Immediate Action Required: Treat 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one as a high-hazard pharmaceutical intermediate . Due to the presence of the strained azetidine ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: Treat 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one as a high-hazard pharmaceutical intermediate . Due to the presence of the strained azetidine ring and the pyrrolidine moiety, this compound presents risks of exothermic ring-opening reactions, corrosivity, and potential biological activity (structural analogue to psychoactive cathinones).

The Gold Standard for Disposal: High-temperature incineration (combustion > 1,000°C) is the only acceptable disposal method to ensure the complete destruction of the heterocyclic rings and prevent environmental leaching. Do not dispose of down the drain or via standard landfill waste streams.[1]

Chemical Hazard Profile: The "Why" Behind the Protocol

To safely handle this compound, you must understand the molecular mechanics driving its reactivity.

Functional GroupHazard MechanismOperational Implication
Azetidine Ring (4-membered amine)High Ring Strain (~26 kcal/mol). The bond angles are forced to ~90°, creating significant potential energy.Acid Sensitivity: Exposure to strong acids can trigger rapid, exothermic nucleophilic ring-opening. Do not mix with acidic waste streams.
Pyrrolidine (5-membered amine)Basicity & Corrosivity. Secondary amine capable of causing severe skin burns and eye damage.[2][3][4]Incompatibility: Violent reaction with oxidizing agents and acid chlorides. Requires chemically resistant PPE (Nitrile/Neoprene).
Ketone Linker Flammability. Increases the organic volatility and flammability profile.Fire Risk: Segregate from oxidizers and open flames.[2][3]
Disposal Decision Matrix

The following workflow illustrates the decision logic for categorizing and packaging the waste.

DisposalWorkflow Start Waste Identification: 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Salt or Pure Form) StateCheck->Solid Crystalline/Amorphous Liquid Liquid / Solution (Reaction Mixture) StateCheck->Liquid Dissolved/Oil Segregation Segregation Check: Isolate from ACIDS & OXIDIZERS Solid->Segregation Liquid->Segregation PackSolid Packaging: Double-bag in LDPE Place in HDPE Drum Segregation->PackSolid Confirmed Safe PackLiquid Packaging: Solvent Waste Container (verify pH > 7) Segregation->PackLiquid Confirmed Safe Labeling Labeling: 'Hazardous Waste - Toxic/Corrosive' List Constituents PackSolid->Labeling PackLiquid->Labeling Destruction Final Disposal: High-Temp Incineration Labeling->Destruction

Figure 1: Decision logic for the safe segregation and packaging of azetidine-containing waste.

Detailed Step-by-Step Disposal Protocol
Phase 1: Characterization & Segregation
  • Verify State: Determine if the substance is a free base (likely oil/liquid) or a salt (likely solid).

  • pH Check (Liquids): If the waste is in solution, verify the pH.

    • Critical: If the solution is strongly acidic (pH < 4), neutralize slowly with a dilute base (e.g., Sodium Bicarbonate solution) in an ice bath before consolidation. This prevents uncontrolled ring-opening in the waste drum [1].

  • Segregation: Isolate this waste from:

    • Strong Acids (Sulfuric, Hydrochloric).

    • Oxidizers (Peroxides, Permanganates).

    • Anhydrides/Acid Chlorides.[5]

Phase 2: Packaging
  • For Solids:

    • Transfer the solid into a clear, sealable LDPE (Low-Density Polyethylene) bag.

    • Seal the bag and place it inside a second LDPE bag (double containment).

    • Place the double-bagged material into a wide-mouth HDPE (High-Density Polyethylene) drum or pail.

  • For Liquids:

    • Use a chemically resistant HDPE or glass container (amber glass preferred if light sensitivity is unknown).

    • Leave at least 10% headspace to allow for thermal expansion.

    • Do not use metal containers (steel/aluminum) due to potential corrosivity of the amine groups [2].

Phase 3: Labeling (RCRA Compliance)

Affix a hazardous waste label that includes:

  • Generator Name & Date.

  • Chemical Name: Write out the full IUPAC name: 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one.

  • Hazard Checkboxes: Mark "Toxic," "Corrosive," and "Flammable" (if in organic solvent).

  • Waste Codes: See Section 6 below.

Phase 4: Transfer to EHS

Coordinate with your Environmental Health & Safety (EHS) department for pickup. Explicitly request incineration on the waste manifest.

Emergency Contingencies: Spills & Exposure

Spill Response (Small Scale < 500mL/g):

  • Evacuate & Ventilate: Clear the immediate area.[6] Amines can cause respiratory distress.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Absorbent Selection:

    • Correct: Use vermiculite, sand, or a commercial "organic universal" absorbent pad.

    • INCORRECT:Do not use acidic neutralizers (like citric acid spill kits) directly on the pure concentrated amine, as the heat of neutralization combined with ring strain release can cause splattering [3].

  • Cleanup: Scoop absorbed material into a disposal bag as described in Phase 2. Wipe the surface with a mild soap/water solution after the bulk material is removed.

Regulatory Compliance (USA - RCRA)[8][9]

While this specific molecule may not have a unique "P" or "U" list code, it falls under Characteristic Hazardous Waste regulations [4].

Regulatory CategoryClassificationCodeReason
Ignitability CharacteristicD001 If liquid with flash point < 60°C (common for amine free bases or solvent mixtures).
Corrosivity CharacteristicD002 If aqueous pH > 12.5 (possible for concentrated amines).
Toxicity Generator KnowledgeN/A Treat as toxic due to structural similarity to bioactive alkaloids.
DEA Status WatchlistAnalogue Note: This structure is a positional isomer/analogue of cathinones (Schedule I/II). Treat with strict inventory control to avoid Federal Analogue Act violations [5].
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2022).[7] Containers and Tanks for Hazardous Waste.

  • Padwa, A. (1991). Azetidines, Azetines, and Azetes: Monocyclic. Comprehensive Heterocyclic Chemistry. (Discusses ring strain and reactivity).
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Drug Enforcement Administration (DEA). (1986). Controlled Substance Analogue Enforcement Act of 1986.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one
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2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one
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